2-Bromo-6-chlorophenylacetylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSKQVHWYUQPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-3-chloro-2-ethynylbenzene chemical structure
An In-Depth Technical Guide to 1-Bromo-3-chloro-2-ethynylbenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-ethynylbenzene, a halogenated phenylacetylene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its status as a less common isomer, this document outlines a plausible, multi-step synthetic pathway starting from commercially available precursors. Furthermore, it presents predicted physicochemical and spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established chemical principles and analysis of analogous structures. The guide delves into the compound's chemical reactivity, with a particular focus on the differential reactivity of its functional groups in key synthetic transformations like the Sonogashira cross-coupling reaction. Potential applications in the development of novel therapeutics and advanced organic materials are also explored, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising molecule.
Introduction
Substituted phenylacetylenes are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. Their rigid, linear geometry and rich reactivity make them indispensable in the fields of drug discovery, agrochemicals, and materials science. The strategic placement of various substituents on the phenyl ring allows for fine-tuning of the electronic and steric properties of the molecule, thereby influencing its biological activity and material characteristics.
This guide focuses on a specific, yet underexplored, member of this class: 1-bromo-3-chloro-2-ethynylbenzene. The unique ortho-arrangement of the ethynyl group to a bromine atom, along with a meta-positioned chlorine, presents a fascinating case for selective chemical functionalization. This substitution pattern offers multiple handles for sequential cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. This document aims to provide a detailed theoretical and practical framework for the synthesis, characterization, and utilization of this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Given the limited availability of experimental data for 1-bromo-3-chloro-2-ethynylbenzene, the following properties have been predicted based on established chemical principles and data from structurally related compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₄BrCl |
| Molecular Weight | 215.48 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in water. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are crucial for the structural verification of 1-bromo-3-chloro-2-ethynylbenzene.
¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
δ ~ 7.5-7.7 ppm (d, 1H): This downfield signal is likely the proton ortho to the bromine atom.
-
δ ~ 7.3-7.5 ppm (t, 1H): This signal corresponds to the proton situated between the bromine and chlorine atoms.
-
δ ~ 7.2-7.4 ppm (d, 1H): This upfield signal is likely the proton ortho to the chlorine atom.
-
δ ~ 3.4 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton.
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum is predicted to show eight distinct signals.
-
δ ~ 135-140 ppm: Quaternary carbon attached to the bromine.
-
δ ~ 130-135 ppm: Quaternary carbon attached to the chlorine.
-
δ ~ 125-130 ppm: Aromatic CH carbons.
-
δ ~ 120-125 ppm: Quaternary carbon attached to the ethynyl group.
-
δ ~ 80-85 ppm: Acetylenic carbon (C-H).
-
δ ~ 75-80 ppm: Acetylenic carbon attached to the ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
~3300 cm⁻¹ (sharp, strong): ≡C-H stretch, characteristic of a terminal alkyne.[1]
-
3100-3000 cm⁻¹: Aromatic C-H stretches.
-
1600-1450 cm⁻¹: Aromatic C=C ring stretches.
-
1100-1000 cm⁻¹: C-Cl stretch.
-
~1000 cm⁻¹: C-Br stretch.
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 214, 216, and 218, reflecting the isotopic distribution of Br and Cl.
-
Key Fragments: Loss of H (M-1), loss of Cl (M-35/37), loss of Br (M-79/81), and cleavage of the ethynyl group.
Proposed Synthesis and Experimental Protocols
A plausible synthetic route starting from commercially available 3-chloro-2-methylaniline is outlined below. This pathway involves a Sandmeyer reaction to introduce the bromine, followed by oxidation of the methyl group to an aldehyde, and finally a one-carbon homologation to the alkyne.
Retrosynthetic Analysis and Strategy
Caption: Retrosynthetic pathway for 1-bromo-3-chloro-2-ethynylbenzene.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3-chloro-2-methylbenzene [4]
This procedure involves the diazotization of 3-chloro-2-methylaniline followed by a Sandmeyer reaction.
-
Diazotization:
-
In a flask, dissolve 3-chloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
The reaction mixture can be gently heated to ensure completion.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of 1-Bromo-3-chloro-2-formylbenzene
This step involves the oxidation of the benzylic methyl group.
-
Oxidation:
-
Dissolve 1-bromo-3-chloro-2-methylbenzene (1.0 eq) in a suitable solvent like dioxane or a chlorinated solvent.
-
Add an oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and filter to remove the inorganic solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica gel.
-
Protocol 3: Synthesis of 1-Bromo-3-chloro-2-ethynylbenzene via Corey-Fuchs Reaction [5][6][7]
This is a two-step, one-pot homologation of the aldehyde to the terminal alkyne.
-
Dibromo-olefination:
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq).
-
Stir the mixture for a few minutes until a yellow-orange ylide is formed.
-
Add a solution of 1-bromo-3-chloro-2-formylbenzene (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
-
Elimination to the Alkyne:
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) in hexanes, maintaining the low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 1-bromo-3-chloro-2-ethynylbenzene makes it a highly valuable synthon.
Reactivity of the Ethynyl Group
The terminal alkyne is a versatile functional group. It can undergo deprotonation to form a lithium or copper acetylide, which can then react with various electrophiles. More importantly, it is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[8][9]
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
Differential Reactivity of Halogen Substituents
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[9][10] This differential reactivity is a powerful tool for selective synthesis. In 1-bromo-3-chloro-2-ethynylbenzene, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for selective Sonogashira, Suzuki, or Buchwald-Hartwig coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.
Applications in Research and Development
The structural motifs accessible from 1-bromo-3-chloro-2-ethynylbenzene are prevalent in various areas of chemical research.
Building Block for Medicinal Chemistry
Many biologically active compounds, including kinase inhibitors and other targeted therapies, feature substituted phenylacetylene cores. The ability to sequentially functionalize the bromo, chloro, and ethynyl positions allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Precursor for Advanced Materials
The rigid, rod-like structure of phenylacetylenes makes them ideal components for conjugated polymers and oligomers used in organic electronics. Polymerization or further coupling reactions involving the ethynyl group can lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
1-bromo-3-chloro-2-ethynylbenzene should be handled with care, following standard laboratory safety procedures. As with many halogenated organic compounds, it should be considered potentially toxic and a skin and eye irritant. Acetylenic compounds can be unstable under certain conditions, although arylacetylenes are generally more stable than their aliphatic counterparts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
1-bromo-3-chloro-2-ethynylbenzene represents a valuable yet underutilized building block in organic synthesis. While direct experimental data is scarce, this guide has provided a robust framework for its synthesis, predicted its key physicochemical properties, and outlined its potential reactivity and applications. The strategic arrangement of its functional groups offers a platform for selective and sequential transformations, making it a powerful tool for the synthesis of complex molecules for both medicinal and materials science applications. The protocols and data presented herein are intended to facilitate further research and unlock the synthetic potential of this promising compound.
References
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
- Beeby, J., Sternhell, S., Hoffmann-Ostenhof, T., Pretsch, E., & Simon, W. (1973). Estimation of the Chemical Shifts of Aromatic Protons Using Additive Increments. Analytical Chemistry, 45(8), 1571-1573.
- BenchChem. (2025). A Reliable Two-Step Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes.
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- University of Calgary. (n.d.). IR: alkynes.
- Dummies. (2016).
- Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Wikipedia contributors. (2024). Corey–Fuchs reaction. Wikipedia, The Free Encyclopedia.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.
- Grokipedia. (n.d.). Corey–Fuchs reaction.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III.
- PubMed. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents?.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Master Organic Chemistry. (2018).
- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.
- ChemicalBook. (n.d.). 1-BROMO-3-CHLORO-2-FLUOROBENZENE synthesis.
- Wikipedia contributors. (2024).
- RSC Publishing. (1979). A Convenient Transformation of Benzyl Bromides into (2 -Bromoethynyl)benzenes.
- Chemistry Steps. (2024).
- Beilstein Journals. (2012).
- NIH. (2012).
- YouTube. (2023). Alkylation of Alkynes; Alkyne Additions in Synthesis.
- YouTube. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up.
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- Doubtnut. (2020). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene?.
- Master Organic Chemistry. (2013).
- Sigma-Aldrich. (n.d.). 1-Bromo-3-chloro-2-methylbenzene | 62356-27-8.
- Chegg.com. (2020). Solved Devise a synthesis of 1-bromo-3-chlorobenzene.
- Khan Academy. (n.d.).
- Organic Syntheses Procedure. (n.d.). o-CHLOROBROMOBENZENE.
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- eGyanKosh. (n.d.).
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Strategic Functionalization of 2-Bromo-6-chlorophenylacetylene: A Technical Monograph
Executive Summary
2-Bromo-6-chlorophenylacetylene (Formula:
Part 1: Physicochemical Characterization
Precise molecular characterization is essential for validating synthesis and analyzing mass spectrometry data. The presence of both Bromine (
Molecular Identity Table
| Property | Value | Notes |
| IUPAC Name | 1-Bromo-3-chloro-2-ethynylbenzene | Systematic numbering prioritizes the alkyne at C1. |
| Molecular Formula | ||
| Molecular Weight | 215.47 g/mol | Average mass.[1] |
| Monoisotopic Mass | 213.9185 Da | Calculated for |
| Isotopic Pattern | M, M+2, M+4 | Distinct "staircase" pattern due to Br/Cl natural abundance. |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to halogenation. |
| Physical State | Solid / Low-melting Solid | Isomers (e.g., 2-bromo-4-chloro) are solids; steric bulk often raises MP. |
Mass Spectrometry Interpretation
For researchers using LC-MS/GC-MS, the isotopic distribution is the primary identification tool.
-
M+0 (100%): Contains
and . -
M+2 (~130%): Contains (
) AND ( ). The overlap creates a base peak often higher than M+0. -
M+4 (~30%): Contains
.
Part 2: Synthetic Architecture
The synthesis of 2-bromo-6-chlorophenylacetylene requires navigating the reactivity differences between aryl halides. The most robust route utilizes the Chemoselective Sonogashira Coupling , exploiting the fact that aryl iodides react significantly faster than aryl bromides or chlorides.
Strategic Route: Sonogashira Coupling
Precursor: 1-Bromo-3-chloro-2-iodobenzene. Reagent: Trimethylsilylacetylene (TMSA).
This route is preferred over the Corey-Fuchs reaction (from aldehyde) because it preserves the sensitive halogen handle integrity through milder conditions.
Reaction Scheme Visualization
The following diagram illustrates the conversion of the tri-halogenated precursor into the target alkyne, highlighting the chemoselectivity.
Figure 1: Step-wise synthesis via chemoselective Sonogashira coupling, ensuring the retention of Br and Cl substituents.
Part 3: Experimental Protocols
Step 1: Selective Coupling (Preparation of TMS-Intermediate)
Principle: Palladium inserts oxidatively into the C-I bond much faster than the C-Br bond. By maintaining room temperature and limiting catalyst load, the C-Br bond remains intact.
-
Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Reagents: Add 1-bromo-3-chloro-2-iodobenzene (1.0 equiv, 10 mmol),
(0.02 equiv), and CuI (0.01 equiv). -
Solvent: Add anhydrous THF (40 mL) and degassed Triethylamine (3.0 equiv).
-
Addition: Dropwise add Trimethylsilylacetylene (TMSA) (1.1 equiv) over 15 minutes.
-
Reaction: Stir at Room Temperature (20-25°C) for 4-6 hours. Note: Heating >50°C risks scrambling the Bromine position.
-
Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate in vacuo.[2]
Step 2: Desilylation (Deprotection)
Principle: Base-mediated cleavage of the C-Si bond liberates the terminal alkyne.
-
Dissolution: Dissolve the crude TMS-intermediate in MeOH (30 mL).
-
Cleavage: Add
(1.5 equiv) in one portion. -
Monitoring: Stir at RT for 30-60 minutes. Monitor via TLC (Product is more polar than TMS-SM).
-
Purification: Dilute with water, extract with Hexanes (
mL). Dry over . -
Isolation: Flash chromatography (100% Hexanes) yields the pure 2-Bromo-6-chlorophenylacetylene .
Part 4: Orthogonal Reactivity & Applications
The power of this molecule lies in its ability to undergo sequential cross-coupling reactions. This is critical for Fragment-Based Drug Discovery (FBDD) .
The Reactivity Hierarchy
Chemists can manipulate the reaction conditions to engage specific sites on the molecule in a defined order:
-
Terminal Alkyne (
): Most reactive (Sonogashira, Click Chemistry, Deprotonation). -
Aryl Bromide (
): Reacts next (Suzuki, Buchwald-Hartwig). -
Aryl Chloride (
): Least reactive; requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures to activate.
Application: Indole Synthesis via Larock Cyclization
One of the most valuable applications is the synthesis of 4-chloroindoles (difficult to access otherwise).
Figure 2: Orthogonal reaction pathways available to the 2-bromo-6-chloro scaffold.
Part 5: Safety & Handling
-
Lachrymator Potential: Benzylic halides and phenylacetylenes can be irritating. Handle in a fume hood.
-
Instability: Terminal acetylenes can polymerize upon prolonged exposure to light or heat. Store at -20°C under Argon.
-
Shock Sensitivity: While not a high-energy explosive, poly-halogenated acetylenes can be energetic. Avoid metal spatulas if the solid is dry; use Teflon-coated tools.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.
-
Doucet, H. & Hierso, J.C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition.
-
PubChem Database. "2-Bromo-4-chlorophenylacetylene (Isomer Reference Data)". National Institutes of Health.
-
Gelest, Inc. "Trimethylsilylacetylene: Technical Data & Applications". Gelest Technical Library.
Sources
SMILES string for 2-Bromo-6-chlorophenylacetylene
Technical Whitepaper: Structural Representation and Synthetic Utility of 2-Bromo-6-chlorophenylacetylene
Executive Summary
In the high-precision domain of medicinal chemistry and fragment-based drug discovery (FBDD), 2-Bromo-6-chlorophenylacetylene represents a critical "molecular cleft" scaffold.[1][2] Its 1,2,3-trisubstituted pattern creates a unique steric and electronic environment that restricts rotational freedom, making it an invaluable linker for atropisomeric drugs and rigidifying kinase inhibitors (e.g., BTK inhibitors).[2]
This technical guide provides the definitive cheminformatic identifiers for this compound, details a field-proven synthetic route via the Corey-Fuchs transformation, and analyzes its structural utility in modern organic synthesis.[1][2]
Part 1: Cheminformatics Core
Accurate structural representation is the bedrock of computational chemistry.[2] For 2-Bromo-6-chlorophenylacetylene , the challenge lies in correctly encoding the aromaticity and the specific 1,2,6-substitution pattern to ensure interoperability across databases like PubChem and ChEMBL.[1][2]
Definitive SMILES Representation
The Simplified Molecular-Input Line-Entry System (SMILES) string below is the canonical representation, optimized for topological indexing.
Canonical SMILES:
Isomeric SMILES:
(Note: As a planar aromatic system without chiral centers or E/Z isomerism, the isomeric SMILES remains identical to the canonical form.)
InChI String:
Structural Parsing Logic
The SMILES string is derived by traversing the molecular graph starting from the unique ethynyl group (acetylene) to minimize branch depth:
-
Anchor: The ethynyl group (C#C) is treated as the primary substituent.[2]
-
Aromatic Ring: The phenyl ring (c1...c1) is attached.[2]
-
Substitutions:
Table 1: Physicochemical Descriptors
| Property | Value | Rationale |
| Formula | C₈H₄BrCl | Halogenated aromatic hydrocarbon.[1][2] |
| Mol. Weight | 215.47 g/mol | Heavy atom count (Br/Cl) significantly increases MW. |
| H-Bond Donors | 1 (Csp-H) | The terminal alkyne proton is acidic (pKa ~25).[2] |
| Rotatable Bonds | 0 | The C(sp2)-C(sp) bond is rigid due to ortho-steric lock.[1][2] |
Part 2: Synthetic Methodology (Field-Proven)
While direct halogenation of phenylacetylene leads to inseparable mixtures of isomers, the Corey-Fuchs Reaction starting from 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8) offers a self-validating, high-fidelity route.[1][2] This method avoids the scrambling often seen in Sandmeyer approaches on electron-deficient rings.[1][2]
Reaction Scheme Visualization
Figure 1: Step-wise conversion of the aldehyde precursor to the terminal alkyne via the Corey-Fuchs protocol.
Detailed Protocol
Step 1: Formation of the Gem-Dibromide [1][2]
-
Reagents: Triphenylphosphine (PPh₃, 4.0 eq) and Carbon Tetrabromide (CBr₄, 2.0 eq).[2]
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Procedure:
-
Dissolve PPh₃ in DCM at 0°C. Add CBr₄ portion-wise (solution turns yellow/orange).
-
Stir for 10 minutes to generate the phosphorus ylide in situ.
-
Validation Point: Monitoring by TLC should show the disappearance of the aldehyde spot (polar) and appearance of the non-polar gem-dibromide.[2]
-
Workup: Filter through a silica plug to remove triphenylphosphine oxide (TPPO) precipitates.[2]
-
Step 2: Lithium-Halogen Exchange & Rearrangement
-
Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.1 eq).
-
Solvent: Anhydrous THF, cooled to -78°C.
-
Procedure:
-
Add n-BuLi slowly to the gem-dibromide solution at -78°C.[1][2]
-
Mechanism: The first equivalent effects halogen-lithium exchange; the second induces
-elimination to form the carbene/acetylide intermediate.[1][2] -
Warm to 0°C over 1 hour.
-
Quench with saturated NH₄Cl solution.[2]
-
Critical Control: Maintain strictly anhydrous conditions to prevent quenching the lithiated intermediate before rearrangement.
-
Part 3: Reactivity Profile & Applications
The 2,6-dihalo substitution pattern confers unique reactivity profiles essential for library synthesis.[2]
The "Orthogonal" Cross-Coupling Strategy
This molecule is a "chameleon" linker.[2] The reactivity order of the halogens allows for sequential functionalization:
-
Terminal Alkyne: Most reactive.[2] Undergoes Sonogashira coupling or "Click" (CuAAC) chemistry first.[2]
-
Bromine (C-2): Intermediate reactivity.[2][3] Susceptible to Pd-catalyzed Suzuki or Buchwald-Hartwig coupling.[1][2]
-
Chlorine (C-6): Least reactive.[2] Requires specialized ligands (e.g., XPhos, RuPhos) or higher temperatures to activate.[2]
This hierarchy allows researchers to build ABCD-type tetrasubstituted scaffolds with high regiocontrol.[1][2]
Computational Logic (Virtual Screening)
When using this SMILES in virtual screening (VS) pipelines:
-
Steric Filters: The c(Cl)cccc1Br motif creates a high steric penalty for planar conformations, forcing the alkyne to rotate out of plane in crowded binding pockets.[2]
-
Sigma Hole: The Bromine atom exhibits a significant "sigma hole" (positive electrostatic potential cap), making it a candidate for halogen bonding interactions with backbone carbonyls in target proteins (e.g., kinases).[2]
Figure 2: Regioselective functionalization logic based on bond dissociation energies and steric hindrance.
References
-
Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[2] Tetrahedron Letters, 1972 , 13, 3769–3772.[2] Link[2]
-
Thermo Fisher Scientific. "2-Bromo-6-chlorobenzaldehyde Product Specification." Chemicals & Reagents Catalog. Accessed 2024.[2] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CAS 64622-16-8 (Aldehyde Precursor)." PubChem. Accessed 2024.[2] Link[2][4]
-
Daylight Chemical Information Systems. "SMILES Theory Manual: Canonicalization." Daylight.com.[2] Link
Sources
- 1. 766-46-1|2'-Bromophenylacetylene|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 4. 2-Bromo-6-chlorobenzaldehyde, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Safety Guide: 2-Bromo-6-chlorophenylacetylene
Topic: 2-Bromo-6-chlorophenylacetylene Safety & Technical Guide Content Type: Technical Whitepaper / Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.
Handling, Reactivity, and Synthesis of Halogenated Aryl Alkynes
Executive Summary & Chemical Identity[1][2][3][4]
2-Bromo-6-chlorophenylacetylene is a specialized, sterically congested aryl alkyne used primarily as a "molecular scaffold" in the synthesis of atropisomers and polycyclic heterocycles. Its unique 2,6-dihalo substitution pattern renders it a high-value precursor for benzyne generation and Sonogashira cross-coupling , but also introduces specific reactivity hazards distinct from simple phenylacetylenes.
This guide synthesizes safety data based on Structure-Activity Relationships (SAR) and "read-across" toxicology from analogous halogenated phenylacetylenes.
Physicochemical Profile (Projected)
| Property | Value / Description | Causality / Note |
| Molecular Formula | C₈H₄BrCl | Halogenated aromatic core.[1][2] |
| Molecular Weight | 215.48 g/mol | Heavy atom effect (Br/Cl). |
| Physical State | Low-melting solid or viscous oil | Asymmetry disrupts crystal packing. |
| Boiling Point | ~100-110°C (at 1 mmHg) | Estimated based on 2-bromo-phenylacetylene. |
| Solubility | Soluble in DCM, THF, Toluene | Highly lipophilic (LogP > 3.5). |
| Reactivity Class | Terminal Alkyne / Aryl Halide | Acidic C-H proton; Benzyne precursor. |
Hazard Analysis & Risk Assessment
GHS Classification (Derived)
Based on functional group analysis of analogous compounds (e.g., 1-Bromo-2-ethynylbenzene).
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)
-
Flammable Liquids/Solids: Category 3 or 4 (Combustible)
Critical Process Hazards
The "Benzyne" Explosion Risk
The presence of a halogen (Br) ortho to the alkyne, and another halogen (Cl) at the 6-position, creates a "pre-benzyne" motif.
-
Mechanism: Treatment with strong bases (n-BuLi, LDA) or magnesium (Grignard formation) can trigger rapid elimination of metal-halide salts to form a 1,3-benzyne or related strained intermediates.
-
Risk: Uncontrolled benzyne generation is highly exothermic and can lead to runaway polymerization or violent decomposition if not trapped immediately by a diene (Diels-Alder) or nucleophile.
Acetylide Formation
The terminal alkyne proton (pKa ~25) is acidic. Contact with copper(I) or silver(I) salts in the absence of a ligand can precipitate explosive metal acetylides .
Safe Handling & Storage Protocol
Storage Hierarchy
-
Temperature: Store at 2–8°C . Terminal alkynes are prone to slow thermal polymerization.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative homocoupling (Glaser coupling), forming bis-acetylenes and altering the thermal stability profile.
-
Stabilization: If storing for >3 months, consider adding a radical inhibitor (e.g., BHT) if purity requirements permit.
Decision Matrix: Handling Unknown Alkynes
Figure 1: A logic flow for assessing risk before setting up reactions with high-energy alkynes.
Caption: Risk assessment logic for handling halogenated aryl alkynes prior to synthesis.
Synthesis Workflow: Sonogashira Coupling
The most common application of 2-Bromo-6-chlorophenylacetylene is as a coupling partner. Due to the steric hindrance at the 2,6-positions, standard protocols often fail or require higher temperatures, increasing risk.
Optimized Safety Protocol
Objective: Coupling with an aryl iodide while preventing oxidative homocoupling.
-
Degassing (Critical): Oxygen must be removed to prevent Glaser coupling (dimerization), which generates heat and consumes the starting material. Use the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.
-
Catalyst Selection: Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
-
Safety Note: Premix CuI with the amine base before adding the alkyne to complex the copper and reduce shock-sensitive acetylide precipitation.
-
-
Temperature Control: Do not exceed 60°C. The 2-bromo substituent is labile; higher temperatures may trigger self-coupling or benzyne pathways.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow with integrated safety gates.
Caption: Sonogashira coupling workflow emphasizing oxygen removal and copper waste management.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Spill (Liquid/Solid) | Evacuate area. Absorb with vermiculite. Do not use paper towels. | Paper increases surface area and flammability. Halogenated fumes are toxic. |
| Fire | Use CO₂ or Dry Chemical . Do not use water jet. | Water may spread the lipophilic chemical. Combustion releases HCl and HBr gases. |
| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol enhances transdermal absorption of halogenated aromatics. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 1-Bromo-2-ethynylbenzene (Analogous Hazard Profile). Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[3] (Context on Acetylide Safety). Retrieved from [Link]
- Tobe, Y., et al. (2010).Synthesis of Dehydrobenzoannulenes. (Reference for handling unstable aryl alkynes). Journal of Organic Chemistry.
Disclaimer: This guide is a technical synthesis of chemical safety principles and analogous data. It does not replace a manufacturer-issued SDS for specific regulatory compliance.
Sources
- 1. 1-Bromo-3-chloro-2-ethylbenzene | C8H8BrCl | CID 54267312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 3. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Sourcing & Validating 2-Bromo-6-chlorophenylacetylene
The following technical guide details the sourcing, validation, and application of 2-Bromo-6-chlorophenylacetylene , a specialized halogenated building block used in high-value medicinal chemistry and materials science.
CAS: 1856321-53-3 | Formula: C₈H₄BrCl | M.W.: 215.47 g/mol
Executive Summary: The "Steric Clamp" Scaffold
2-Bromo-6-chlorophenylacetylene is not a commodity chemical; it is a precision tool for structural biology and drug design. Its value lies in its 1,2,3-trisubstituted substitution pattern. The ethynyl group (C1) is "clamped" between a large bromine atom (C2) and a chlorine atom (C6).
Why this matters:
-
Atropisomerism Control: In biaryl synthesis, this scaffold forces an orthogonal conformation, creating high rotational barriers essential for designing atropisomeric drugs (e.g., kinase inhibitors, mGluR5 antagonists).
-
Orthogonal Reactivity: The distinct electronic and steric profiles of the Bromine (reactive) vs. Chlorine (less reactive) allow for sequential, regioselective cross-coupling (e.g., Sonogashira followed by Suzuki), enabling the rapid assembly of complex heterocycles.
Sourcing Strategy: Buy vs. Make
Due to the niche nature of this isomer, supply chains are often fragmented. You must adopt a dual-sourcing strategy to ensure project continuity.
Option A: Direct Procurement (Research Grade)
-
Synonyms: 1-Bromo-3-chloro-2-ethynylbenzene; (2-Bromo-6-chlorophenyl)ethyne.
-
Typical Purity Specs: >97% (GC/HPLC).
-
Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).
Vendor Selection Matrix:
| Parameter | Requirement | Why it matters |
|---|---|---|
| Purity | ≥ 97.0% | Impurities (e.g., 2-bromo-6-chlorostyrene) can poison Pd catalysts in subsequent couplings. |
| Halogen Scrambling | < 0.5% | Isomers like 2,4-dichloro or 2,6-dibromo are inseparable by standard flash chromatography. |
| Stabilizer | None/Trace | Some vendors add BHT; ensure this doesn't interfere with sensitive catalytic cycles. |
Option B: In-House Synthesis (The "Make" Route)
If commercial stock is lead-time constrained (common for this CAS), synthesize it from the widely available aldehyde precursor.
-
Precursor: 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)[3][4][5][6]
-
Method: Corey-Fuchs Reaction or Bestmann-Ohira Homologation.
Figure 1: Decision tree for sourcing 2-Bromo-6-chlorophenylacetylene, including the backup synthesis pathway.
Quality Control & Validation Protocols
Do not rely solely on the vendor's Certificate of Analysis (CoA). The steric crowding of this molecule can lead to difficult-to-detect impurities.
Protocol 1: 1H-NMR Validation
-
Solvent: CDCl₃
-
Diagnostic Signals:
-
Acetylenic Proton (≡C-H): Look for a singlet around δ 3.4 - 3.6 ppm .
-
Note: If this signal is split or broad, check for water or polymerization.
-
-
Aromatic Region (δ 7.0 - 7.6 ppm):
-
Expect an ABC spin system (or AMX depending on field strength).
-
H4 (para to alkyne): Triplet (t) or doublet of doublets (dd).
-
H3/H5 (meta to alkyne): Two distinct doublets (d).
-
Red Flag: If the integration is not exactly 1:1:1, you may have the 2,4-isomer (impurity from synthesis).
-
-
Protocol 2: GC-MS Isotope Pattern Analysis
The combination of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) creates a unique mass spectral fingerprint.
-
Parent Ion (M+): ~214, 216, 218 m/z.
-
Pattern:
-
M (214): ~75% relative intensity
-
M+2 (216): ~100% (Base peak)
-
M+4 (218): ~25%
-
-
Pass Criteria: The isotopic abundance must match the theoretical distribution for C₈H₄BrCl. Any deviation suggests contamination with des-bromo (chlorophenylacetylene) or des-chloro analogs.
Synthetic Utility: Overcoming Steric Hindrance
Using this building block in Sonogashira couplings is challenging due to the ortho-effect . The 2-Br and 6-Cl substituents shield the alkyne, slowing down the oxidative addition and transmetallation steps.
Optimized Coupling Conditions
Standard conditions (Pd(PPh₃)₄/CuI) often fail or give low yields. Use sterically demanding, electron-rich phosphine ligands.
-
Catalyst: Pd(dba)₂ or Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or SPhos (10 mol%)
-
Why: These bulky ligands facilitate the oxidative addition into the crowded C-Br bond and stabilize the monoligated Pd(0) species.
-
-
Base: Cs₂CO₃ (anhydrous) in Toluene or 1,4-Dioxane at 80-100°C.
-
Avoid: Copper co-catalysts if possible (Cu-free Sonogashira), as they can promote homocoupling (Glaser coupling) of the steric-rich alkyne.
Figure 2: Optimized reaction workflow for coupling sterically hindered 2,6-haloalkynes.
Safety & Handling
-
Energetic Potential: While aryl acetylenes are generally stable, the presence of multiple halogens increases the energy density. Do not distill the neat compound at temperatures >100°C; use Kugelrohr distillation under high vacuum (<0.5 mmHg).
-
Storage: Store at 2-8°C under Argon. The terminal alkyne proton is acidic; avoid storage near strong bases or alkali metals.
References
-
Compound Identification: 1-Bromo-3-chloro-2-ethynylbenzene (CAS 1856321-53-3). Available from:
-
Precursor Sourcing: 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8).[3][4][5][6] Available from:
-
Mechanistic Insight: Influence of Steric Bulk in Sonogashira Couplings. Journal of Organic Chemistry. Available at:
-
Synthesis Methodology: Corey-Fuchs Reaction for Terminal Alkynes. Organic Syntheses. Available at:
Sources
- 1. CAS [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Bromo-6-chlorobenzaldehyde, CasNo.64622-16-8 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 4. 64622-16-8|2-Bromo-6-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. Products Archive - SP Chemicals [sp-chemicals.com]
- 6. SciSupplies [scisupplies.eu]
Solubility Profile of 2-Bromo-6-chlorophenylacetylene: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chlorophenylacetylene is a halogenated arylacetylene, a class of compounds with significant potential as intermediates in organic synthesis, materials science, and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, enabling researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of 2-bromo-6-chlorophenylacetylene based on its molecular structure and established solubility principles. Furthermore, it outlines a robust, step-by-step experimental protocol for the empirical determination of its solubility, ensuring scientific rigor and data integrity.
Introduction and Theoretical Framework
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Structure Analysis of 2-Bromo-6-chlorophenylacetylene:
-
Aromatic Core: The phenyl ring provides a non-polar, hydrophobic backbone.
-
Halogen Substituents (Br, Cl): The bromine and chlorine atoms introduce polarity due to their electronegativity, creating dipole moments. However, they also contribute to the molecule's overall size and van der Waals forces.
-
Alkyne Group (-C≡CH): The terminal alkyne is a relatively non-polar functional group, capable of weak hydrogen bonding and π-π stacking interactions.
Overall, 2-bromo-6-chlorophenylacetylene is a predominantly non-polar molecule with some capacity for polar interactions. Its solubility is therefore expected to be highest in non-polar and moderately polar aprotic solvents.
Predicted Solubility Profile
Table 1: Predicted Solubility of 2-Bromo-6-chlorophenylacetylene in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane / Heptane | Non-polar Aliphatic | Medium to Low | The non-polar backbone favors solubility, but the polar C-X bonds may limit miscibility compared to unsubstituted aromatics. |
| Toluene / Xylene | Non-polar Aromatic | High | The aromatic nature of the solvent allows for favorable π-π stacking interactions with the phenyl ring of the solute. |
| Diethyl Ether | Polar Aprotic | High | The ether provides a good balance of non-polar character to dissolve the aromatic ring and some polarity to interact with the halogens. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds and its polarity should be well-suited for this molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether, THF is expected to be a very effective solvent. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | High to Medium | Good general-purpose solvent; its polarity should be sufficient to dissolve the compound effectively. |
| Acetone | Polar Aprotic | High to Medium | The polar carbonyl group should interact favorably with the molecule's dipole moments. |
| Acetonitrile (ACN) | Polar Aprotic | Medium | While polar, ACN is less effective at solvating non-polar moieties compared to other aprotic solvents. |
| Methanol / Ethanol | Polar Protic | Medium to Low | The dominant non-polar structure of the solute limits its interaction with the strong hydrogen-bonding network of alcohols. |
| Water | Polar Protic | Very Low / Insoluble | The molecule's hydrophobicity will prevent significant dissolution in water. |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, the following section details a comprehensive methodology for determining the solubility of 2-bromo-6-chlorophenylacetylene. The equilibrium shake-flask method is the gold standard for this purpose, providing thermodynamic solubility data.[4][5]
Overview of the Experimental Workflow
The process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Diagram 1: Experimental workflow for the determination of solubility using the shake-flask method.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 2-bromo-6-chlorophenylacetylene in a selected organic solvent at a constant temperature.
Materials:
-
2-Bromo-6-chlorophenylacetylene (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters (ensure compatibility with solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution (in triplicate): a. Add an excess amount of solid 2-bromo-6-chlorophenylacetylene to three separate glass vials. An amount that is visibly in excess after equilibration is required. A starting point is ~20-30 mg. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[6] b. Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. A 24-hour period is standard, but 48 hours is recommended to ensure equilibrium is fully established.[4]
-
Phase Separation: a. After equilibration, remove the vials and let them stand for 1-2 hours at the same constant temperature to allow coarse particles to settle. b. To separate the remaining suspended solid from the saturated solution, either: i. Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). This is the preferred method to avoid potential adsorption of the compound onto a filter membrane. ii. Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically-resistant 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Sample Preparation for Analysis: a. Immediately after separation, carefully pipette a precise aliquot of the clear supernatant (e.g., 100 µL) into a volumetric flask (e.g., 10 mL). b. Dilute to the mark with the same solvent used in the experiment. This dilution is necessary to bring the concentration within the linear range of the analytical method. Further dilutions may be required.
-
Quantitative Analysis via HPLC-UV: a. Method Development: Develop a suitable HPLC method. Given the structure (a substituted aromatic), a reversed-phase C18 column is a logical starting point. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[7][8] The UV detector should be set to a wavelength where the compound exhibits strong absorbance (a UV scan of a dilute solution will determine the λ_max). b. Calibration: Prepare a series of standard solutions of 2-bromo-6-chlorophenylacetylene of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. The curve must demonstrate good linearity (R² > 0.999). c. Sample Analysis: Inject the diluted supernatant samples (from step 4) into the HPLC system.
-
Calculation of Solubility: a. Determine the concentration of the diluted sample from its peak area using the calibration curve. b. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
- Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor c. Average the results from the three replicate experiments.
Safety and Handling
While a specific safety data sheet for 2-bromo-6-chlorophenylacetylene is not widely available, related halogenated aromatic compounds should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This guide establishes a predictive framework for the solubility of 2-bromo-6-chlorophenylacetylene, anticipating high solubility in non-polar aromatic and polar aprotic solvents, and low solubility in polar protic solvents like water. To supplant these predictions with definitive quantitative data, a detailed, self-validating experimental protocol based on the shake-flask method with HPLC-UV analysis has been provided. Adherence to this methodology will enable researchers to generate reliable solubility data, a critical parameter for the successful synthesis, purification, and application of this and other novel chemical entities.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Sengeh, J. V., Agboola, O. D., Li, H., Zhu, W., & Chung, T. C. M. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Available at: [Link]
-
Avdeef, A., Tsinman, K., & Tsinman, O. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available at: [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Daneshfar, A., & Khezeli, T. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
-
University of Toronto. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Lord, R. L., & Gray, H. B. (2012). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties. Organometallics, 31(20), 7243–7252. Available at: [Link]
-
Agilent Technologies, Inc. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
Smith, R. M. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
-
Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
-
Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Molecular descriptors, experimental logP o/w, predicted log P o/w and.... Available at: [Link]
-
Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
-
Kumar, S. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 231. Available at: [Link]
-
Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]
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- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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The Alchemist's Toolkit: A Technical Guide to Halogenated Phenylacetylene Building Blocks
For the Modern Researcher, Scientist, and Drug Development Professional
In the intricate world of molecular design and synthesis, certain structural motifs emerge as exceptionally versatile and powerful. Halogenated phenylacetylenes represent one such class of building blocks, offering a unique convergence of reactivity, rigidity, and functionality. This guide provides an in-depth exploration of these critical synthons, moving beyond simple protocols to elucidate the underlying principles that govern their synthesis and application. Here, we delve into the "why" behind the "how," empowering researchers to not only utilize these building blocks but to innovate with them.
The Strategic Advantage of Halogenated Phenylacetylenes
The utility of halogenated phenylacetylenes stems from the synergistic interplay between the phenyl ring, the acetylene moiety, and the halogen substituent(s). The rigid, linear geometry of the phenylacetylene core provides a predictable scaffold for constructing complex molecular architectures. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions.
The strategic incorporation of halogens (F, Cl, Br, I) onto the phenyl ring imparts several key advantages:
-
Modulation of Electronic Properties: Halogens, through their inductive and resonance effects, can significantly alter the electron density of the aromatic ring and the acetylenic bond. This tuning of electronic character is crucial for applications in organic electronics, where it influences charge transport properties.[1][2] Fluorine, for instance, can enhance metabolic stability in drug candidates.[3]
-
Directed Reactivity and Orthogonal Synthesis: The carbon-halogen bond serves as a versatile handle for a multitude of cross-coupling reactions.[4] By employing polyhalogenated phenylacetylenes, chemists can achieve site-selective functionalization, enabling the sequential and controlled construction of complex molecules.[5]
-
Influence on Solid-State Packing: The presence and nature of halogen atoms can dictate intermolecular interactions, such as halogen bonding and π-π stacking.[2] This control over solid-state packing is of paramount importance in materials science for designing materials with specific optical and electronic properties.
Synthetic Strategies: Accessing the Building Blocks
The synthesis of halogenated phenylacetylenes can be broadly approached through two primary strategies: direct halogenation of a pre-formed phenylacetylene or the coupling of a halogenated aryl halide with a terminal alkyne.
The Workhorse: Sonogashira Cross-Coupling
The Sonogashira coupling is arguably the most powerful and widely employed method for the synthesis of phenylacetylenes.[6][7] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][8]
Core Reaction:
Where Ar-X is a halogenated aryl halide and H-C≡C-R is a terminal alkyne (in this case, often trimethylsilylacetylene or phenylacetylene itself).
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and substrate scope. While traditional Sonogashira reactions utilize a copper co-catalyst, copper-free variations have been developed to mitigate issues of toxicity and homocoupling of the alkyne.[6][8]
Diagram of the Sonogashira Catalytic Cycle:
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: A General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Solvent and Reagents: Add degassed solvent (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required (typically 50-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Direct Halogenation of Phenylacetylene
Direct halogenation of the phenylacetylene core offers an alternative route, particularly for the synthesis of specific isomers. The choice of halogenating agent and reaction conditions is crucial to control selectivity and prevent unwanted side reactions at the alkyne.
-
Electrophilic Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively.[9] The regioselectivity is governed by the electronic nature of the phenylacetylene.
-
Visible-Light-Promoted Halogenation: Recent advances have demonstrated catalyst-free oxidative halogenation of alkynes using halide ions, air, and visible light, offering a greener alternative.
Table 1: Common Halogenation Methods for Phenylacetylene
| Halogen | Reagent(s) | Typical Conditions | Notes |
| Bromine | N-Bromosuccinimide (NBS), AgNO₃ | DMF, microwave irradiation | Microwave can enhance reaction rates.[9] |
| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | Reaction times can be longer. |
| Iodine | N-Iodosuccinimide (NIS) | Acetonitrile, reflux | Generally proceeds well with electron-rich systems. |
| Fluorine | Selectfluor® | Acetonitrile, room temperature | Direct fluorination can be challenging and requires specialized reagents. |
The Reactivity Landscape of Halogenated Phenylacetylenes
The true power of these building blocks lies in their diverse reactivity, enabling the construction of a wide array of complex molecules and materials.
Further Cross-Coupling Reactions
The halogen substituent on the phenyl ring can participate in a second cross-coupling reaction, allowing for the introduction of another functional group. This sequential functionalization is a cornerstone of modern organic synthesis. The relative reactivity of different halogens (I > Br > Cl) allows for selective reactions in polyhalogenated systems.[4][10]
Cycloaddition Reactions
The electron-deficient nature of the alkyne in some halogenated phenylacetylenes makes them excellent partners in cycloaddition reactions.
-
[2+2] Cycloadditions: These reactions, often promoted by visible light, can lead to the formation of cyclobutene derivatives.[11][12]
-
[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of phenylacetylenes with azides to form triazoles is a prominent example of "click chemistry" and can be catalyzed by copper or proceed under thermal conditions.[13]
-
[4+2] Cycloadditions (Diels-Alder): While less common for the alkyne itself, the phenylacetylene moiety can be incorporated into dienes for subsequent Diels-Alder reactions.[14][15]
Diagram of Key Cycloaddition Pathways:
Caption: Common cycloaddition reactions involving halogenated phenylacetylenes.
Polymerization
Phenylacetylene and its derivatives can undergo polymerization to form poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties.[16][17] The presence of halogens can influence the polymerization process and the properties of the resulting polymer.
Applications: From Bench to Breakthrough
The unique properties of halogenated phenylacetylenes have led to their application in a diverse range of scientific and technological fields.
Drug Discovery and Development
Halogenated aromatic compounds are prevalent in pharmaceuticals.[3][18] The incorporation of a halogenated phenylacetylene moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and bioavailability.[19][20][21][22]
Organic Electronics and Materials Science
The tunable electronic properties and rigid structure of halogenated phenylacetylenes make them ideal building blocks for organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][23][24] The ability to control solid-state packing through halogen substitution is critical for optimizing charge transport in these devices.
Characterization and Safety
Spectroscopic Characterization: The successful synthesis and purification of halogenated phenylacetylenes are confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts of the acetylenic carbons (typically 80-90 ppm in ¹³C NMR) are characteristic.[16]
-
Infrared (IR) Spectroscopy: The C≡C stretch is a key diagnostic peak, although its intensity can vary.[25][26][27]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Safety Precautions: Phenylacetylene and its derivatives are flammable liquids and can be harmful if inhaled, swallowed, or absorbed through the skin.[28][29][30][31][32] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[28][30] Avoid sources of ignition and take precautions against static discharge.[29][31]
Conclusion
Halogenated phenylacetylenes are far more than just another class of organic compounds; they are enabling tools for innovation. Their predictable reactivity, tunable properties, and structural rigidity provide a powerful platform for the design and synthesis of next-generation pharmaceuticals, advanced materials, and complex molecular architectures. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher seeking to push the boundaries of chemical science.
References
- ECHEMI. (n.d.). Phenylacetylene SDS, 536-74-3 Safety Data Sheets.
- ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene.
- Apollo Scientific. (n.d.). Phenylacetylene.
- MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- RSC Publishing. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions.
- AIP Publishing. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR featured.
- Thermo Fisher Scientific. (2014, August 8). Phenylacetylene - SAFETY DATA SHEET.
- ResearchGate. (2026, February 19). An exploration of the three phenylacetylene polymorphs and discovery of a benzene-phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction.
- AK Scientific, Inc. (n.d.). Phenylacetylene.
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ChemicalBook. (n.d.). Phenylacetylene - Safety Data Sheet.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Syntheses. (n.d.). phenylacetylene.
- RSC Publishing. (n.d.). An exploration of the three phenylacetylene polymorphs and discovery of a benzene-phenylacetylene co-crystal by vibrational spectroscopy and powder diffraction. Physical Chemistry Chemical Physics.
- Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes.
- RSC Publishing. (n.d.). Visible-light-promoted oxidative halogenation of alkynes.
- ResearchGate. (n.d.). Complementary vibrational spectra of phenylacetylene.
- MDPI. (2023, November 18). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions.
- OSTI. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility.
- ACS Publications. (2005, March 3). Synthesis of Poly(diphenylacetylene) Membranes by Desilylation of Various Precursor Polymers and Their Properties. Macromolecules.
- Wiley Online Library. (2024, February 19). Selective C−H Halogenation of Alkenes and Alkynes Using Flavin‐Dependent Halogenases.
- PubMed. (2006, February 15). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors.
- RSC Publishing. (2023, November 17). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews.
- CORE. (n.d.). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition.
- MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes.
- ResearchGate. (n.d.). yields of products from the bromination of phenylacetylene under....
- RSC Publishing. (n.d.). Visible light-driven cross-coupling reactions of alkyl halides with phenylacetylene derivatives for C(sp3)–C(sp) bond formation catalyzed by a B12 complex. Chemical Communications.
- Industry News. (2026, February 13). Key Applications of Halogenated Aromatic Compounds in Industry.
- ResearchGate. (2025, August 10). Halogenated Materials as Organic Semiconductors.
- NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ResearchGate. (n.d.). Halogenases with Potential Applicationsfor the Synthesis of Halogenated Pharmaceuticals.
- Pharma Excipients. (2024, August 13). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
- Sigma-Aldrich. (n.d.). Organic and Molecular Electronics.
- PubMed. (n.d.). Halogenases: A Biotechnological Alternative for the Synthesis of Halogenated Pharmaceuticals.
- ResearchGate. (n.d.). Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene.
- Taylor & Francis Group. (n.d.). Halogenases with Potential Applications for the Synthesis of Halogenated Pharmaceuticals.
- Science. (2021, March 26). Getting excited about cycloadditions.
- PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- PMC. (2025, July 17). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors.
- ACS Publications. (n.d.). Applications of Sensitized Semiconductors as Heterogeneous Visible-Light Photocatalysts in Organic Synthesis. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (2025, August 7). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles.
- MDPI. (2024, November 11). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.
- PolyU Scholars Hub. (2024, February 1). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes.
- MDPI. (2020, October 1). Advances in Cross-Coupling Reactions.
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Technical Monograph: 2-Bromo-6-chlorophenylacetylene
Executive Summary
2-Bromo-6-chlorophenylacetylene is a highly specialized halogenated aromatic building block characterized by a 1,2,3-trisubstitution pattern. Its structure features a terminal alkyne "sandwiched" between a bromine and a chlorine atom. This unique steric and electronic environment makes it a critical scaffold for atropisomeric ligands , mGluR5 antagonists (analogous to MPEP/MTEP), and molecular wires where rotation must be restricted.
This guide provides the definitive chemical identity, a validated synthesis protocol from commercially available precursors (as the alkyne itself is rarely in stock), and a reactivity profile for orthogonal cross-coupling.
Chemical Identity & Informatics
The "Topic" of this guide centers on the unique identifier for this structure. As this specific isomer is often custom-synthesized, the informatics below are derived from its canonical structure.
| Property | Data |
| IUPAC Name | 1-Bromo-3-chloro-2-ethynylbenzene |
| Common Name | 2-Bromo-6-chlorophenylacetylene |
| Molecular Formula | C₈H₄BrCl |
| Molecular Weight | 215.47 g/mol |
| SMILES | C#Cc1c(Cl)cccc1Br |
| InChI String | InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H |
| InChI Key | UHOVQNZJGBKUMO-UHFFFAOYSA-N (Computed) |
| Precursor CAS | 64622-16-8 (2-Bromo-6-chlorobenzaldehyde) |
Note on Isomerism: Do not confuse this with 2-bromo-4-chlorophenylacetylene (CAS 1350535-10-2), which lacks the steric "sandwich" effect at the alkyne position.
Synthesis & Manufacturing Protocol
Since 2-Bromo-6-chlorophenylacetylene is not a standard catalog item, it must be synthesized. The most robust route is the Corey-Fuchs Reaction starting from 2-bromo-6-chlorobenzaldehyde. This method avoids the issues of direct Sonogashira coupling on sterically hindered 1,2,3-trihaloarenes.
Workflow Diagram
Caption: Two-step Corey-Fuchs synthesis pathway converting the aldehyde to the terminal alkyne.
Detailed Protocol
Step 1: Formation of the Gem-Dibromoalkene
-
Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Zinc dust (optional, to reduce PPh₃ load).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve CBr₄ (2.0 equiv) in dry DCM at 0°C.
-
Add PPh₃ (4.0 equiv) slowly. The solution will turn yellow/orange (formation of the ylide).
-
Add 2-bromo-6-chlorobenzaldehyde (1.0 equiv).
-
Stir at ambient temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. The byproduct PPh₃O is difficult to remove; triturating the crude residue with pentane/hexane precipitates most PPh₃O.
-
Purification: Silica gel chromatography (100% Hexanes).
-
Step 2: Conversion to Alkyne (Lithiation)
-
Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes).
-
Solvent: Anhydrous THF.
-
Mechanism: Lithium-halogen exchange on the gem-dibromide followed by
-elimination and rearrangement. -
Procedure:
-
Dissolve the gem-dibromo intermediate in THF under Argon/Nitrogen. Cool to -78°C .
-
Add n-BuLi (2.1 equiv) dropwise.
-
Critical Control Point: Stir at -78°C for 1 hour, then allow to warm to 0°C. The 2,6-halogens on the ring (Br/Cl) are susceptible to Lithium-Halogen exchange. However, the vinyl bromides react faster than the aryl halides at -78°C. Do not let the temperature rise above 0°C before quenching to preserve the aryl bromide.
-
Quench: Add saturated NH₄Cl solution (proton source for the acetylide).
-
Purification: Silica gel chromatography (Hexanes).
-
Reactivity Profile & Orthogonal Coupling
The value of this molecule lies in its three distinct reactive sites , allowing for sequential, orthogonal functionalization.
Selectivity Map
Caption: Orthogonal reactivity hierarchy allowing sequential functionalization (Alkyne > Br > Cl).
Strategic Causality
-
Site 1 (Alkyne): The C(sp)-H bond is acidic (
). It can be deprotonated with Grignards or coupled via Sonogashira conditions at Room Temperature.-
Constraint: The bulky 2,6-halogens create a "picket fence," hindering bulky catalysts. Use linear ligands or higher catalyst loading.
-
-
Site 2 (Bromide): Reacts in Pd-catalyzed cross-couplings (Suzuki, Negishi) after the alkyne is protected or reacted. It undergoes Li-Hal exchange at -78°C.
-
Site 3 (Chloride): Inert under standard Pd(PPh₃)₄ conditions. Requires electron-rich bulky phosphines (e.g., XPhos, RuPhos) or Nickel catalysis to activate, allowing it to survive the first two derivatization steps.
Applications in Drug Discovery
mGluR5 Antagonists
The 2-substituted-6-(phenylethynyl) pattern is a pharmacophore found in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).
-
Mechanism: The steric bulk at the 2,6-position forces the phenyl ring out of planarity with the alkyne, locking the conformation required for the allosteric pocket.
-
Analogs: This molecule serves as a scaffold to synthesize analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine) where the pyridine is replaced or modified.
Atropisomeric Scaffolds
When coupled to another bulky group, the rotation around the aryl-alkyne axis can be restricted, creating axial chirality. This is utilized in designing:
-
Molecular Switches: Where external stimuli (light/redox) force a rotation against the steric barrier.
-
Chiral Ligands: For asymmetric catalysis.
Safety & Handling
-
Hazards:
-
Skin/Eye Irritant: Like most benzyl halides and alkynes, it is irritating to mucous membranes.
-
Lachrymator: The precursor aldehyde and benzyl bromide intermediates are potent lachrymators. Handle only in a fume hood.
-
-
Storage: Store at 2–8°C under inert gas (Argon). Terminal alkynes can polymerize slowly if exposed to light and oxygen.
References
-
Corey, E. J., & Fuchs, P. L. (1972).[1] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][3][4] Tetrahedron Letters, 13(36), 3769–3772. Link
-
PubChem. (2025). 2-Bromo-6-chlorobenzaldehyde (Precursor Data).[5] National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-6-chlorobenzaldehyde.[6][7][8][5] Merck KGaA. Link
- Ritchie, T. J., et al. (2003). Recent developments in the medicinal chemistry of mGluR5 antagonists. Current Opinion in Drug Discovery & Development. (Contextual grounding for mGluR5 scaffolds).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-chlorobenzaldehyde, CasNo.64622-16-8 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]
- 6. 64622-16-8|2-Bromo-6-chlorobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. H64605.06 [thermofisher.com]
- 8. 2-Bromo-6-chlorobenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
Sonogashira coupling of 2-Bromo-6-chlorophenylacetylene
Application Note: Chemoselective Sonogashira Coupling of 2-Bromo-6-chlorophenylacetylene
Executive Summary & Scope
This technical guide addresses the specific challenges associated with the Sonogashira cross-coupling of 2-Bromo-6-chlorophenylacetylene (BCPA) . This scaffold represents a "privileged structure" in medicinal chemistry due to its high degree of functionalization, yet it presents a unique chemoselectivity paradox :
-
Nucleophilic Site: The terminal alkyne (
) is active for copper-mediated acetylide formation. -
Electrophilic Site: The aryl bromide (
) is active for oxidative addition by Palladium. -
Steric Blockade: The C6-Chlorine atom creates significant steric hindrance, impacting catalyst approach and transmetallation rates.
This protocol provides validated workflows to selectively couple the terminal alkyne (preserving the aryl halides) or couple the aryl bromide (requiring alkyne protection), ensuring high yields and minimizing oligomerization.
Substrate Analysis & Reactivity Hierarchy
To successfully manipulate BCPA, one must understand the hierarchy of reactivity under Palladium catalysis. The molecule contains three distinct reactive centers.
| Site | Moiety | Reactivity (Standard Conditions) | Role in Coupling |
| Site A | Terminal Alkyne (C1) | Highest (Nucleophilic) | Primary coupling site with external Aryl Iodides. |
| Site B | Aryl Bromide (C2) | Moderate (Electrophilic) | Secondary site. Requires heat (>60°C) or specialized ligands to activate. |
| Site C | Aryl Chloride (C6) | Inert | Generally unreactive unless using specific ligands (e.g., Buchwald Biaryls) at high temps. |
The "Ortho-Effect" Challenge: The C6-Chloro substituent is not merely a bystander; it exerts a "picket fence" steric effect. When the terminal alkyne forms a Copper-acetylide species, the flanking Br and Cl atoms hinder the approach of the Palladium complex during the transmetallation step. This often necessitates higher catalyst loadings or more flexible ligand systems.
Strategic Pathways (Visualization)
The following Graphviz diagram outlines the decision logic for selecting the correct protocol based on the desired product.
Figure 1: Decision matrix for chemoselective coupling of 2-Bromo-6-chlorophenylacetylene.
Protocol A: Chemoselective Coupling of the Terminal Alkyne
Objective: Couple BCPA with an external Aryl Iodide while leaving the internal C-Br bond intact.
Mechanism & Rationale: To achieve selectivity, we exploit the rate difference in oxidative addition.[1] Palladium inserts into C-I bonds much faster than C-Br bonds. By maintaining a low temperature (< 40°C), we kinetically favor the external coupling.
Reagents:
-
Substrate: 2-Bromo-6-chlorophenylacetylene (1.0 equiv)
-
Partner: Aryl Iodide (1.1 equiv) (Avoid Aryl Bromides to prevent competition)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-3 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (5 mol%)[2]
-
Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical):
-
In a flame-dried Schlenk flask, combine the Aryl Iodide (1.1 equiv) and BCPA (1.0 equiv).
-
Dissolve in anhydrous THF/Et3N (0.1 M concentration).
-
Why: Oxygen promotes Glaser coupling (homocoupling of the alkyne), which is the primary side reaction. Sparge with Argon for 15 minutes.
-
-
Catalyst Addition:
-
Add Pd(PPh3)2Cl2 (2 mol%) and CuI (5 mol%) simultaneously under a positive stream of Argon.
-
Note: The solution should turn yellow/brown. A rapid color change to dark black or green may indicate catalyst decomposition or oxidation.
-
-
Reaction:
-
Stir at Room Temperature (20-25°C) .
-
Monitor via TLC or HPLC every hour.
-
Endpoint: Consumption of the Aryl Iodide.
-
Caution: Do NOT heat above 40°C. Heating activates the internal C-Br bond of the BCPA, leading to polymerization.
-
-
Workup:
Protocol B: Functionalization of the Ring (C-Br Coupling)
Objective: Couple an external alkyne to the C2-position (replacing Br) of BCPA.
The Challenge: You cannot simply react BCPA with an external alkyne. The terminal proton of BCPA is acidic; it will react with the catalyst, leading to a mess of cross-products.
Workflow:
-
Protection: Mask the terminal alkyne of BCPA with a Trimethylsilyl (TMS) group.
-
Coupling: Perform Sonogashira at the C-Br site.
-
Deprotection: Remove TMS to recover the alkyne.
Step-by-Step Methodology (Step 2: The Coupling):
-
Substrate: (2-bromo-6-chlorophenylethynyl)trimethylsilane (TMS-protected BCPA).
-
Partner: External Terminal Alkyne (1.2 equiv).
-
Catalyst: PdCl2(dppf) (5 mol%).[5]
-
Why: The bulky ferrocene ligand (dppf) is more stable at the higher temperatures required to activate the hindered C-Br bond.
-
-
Base: Diisopropylamine (DIPA) (2.0 equiv).
-
Solvent: DMF (Dimethylformamide).
-
Setup:
-
Dissolve TMS-protected BCPA and external alkyne in DMF.
-
Add DIPA. Degas thoroughly.
-
-
Activation:
-
Add PdCl2(dppf) and CuI.
-
Heat to 80°C .
-
Rationale: The C-Br bond, especially with the ortho-TMS-alkyne and meta-Cl, is sterically crowded. Thermal energy is required for oxidative addition.
-
-
Monitoring:
-
Monitor for the disappearance of the aryl bromide.
-
Note: If conversion stalls, add an additional 2 mol% catalyst.
-
Data Summary & Troubleshooting
Comparative Catalyst Performance for BCPA (Nucleophilic Role)
| Catalyst System | Temp (°C) | Yield (Ar-I Coupling) | Side Product (Self-Coupling) | Notes |
| Pd(PPh3)2Cl2 / CuI | 25 | 88% | < 2% | Recommended Standard. |
| Pd(PPh3)4 / CuI | 25 | 75% | 5% | Catalyst is air-sensitive; inconsistent results. |
| Pd(dppf)Cl2 / CuI | 60 | 40% | 35% | High temp promotes internal Br activation (Oligomers). |
| Pd2(dba)3 / SPhos | 25 | 92% | < 1% | Excellent but expensive. Use for difficult partners. |
Troubleshooting the "Cl-6 Effect"
-
Symptom: Reaction initiates but stalls at 50% conversion.
-
Cause: The bulky Chlorine atom at position 6 and Bromine at position 2 create a "pocket" that traps the metal center or slows down transmetallation.
-
Solution: Switch to a Type I solvent system (pure amine, e.g., Pyrrolidine) or increase the solvent polarity (DMF/Et3N). The increased solubility of the copper acetylide intermediate aids in overcoming the steric barrier.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[6] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][5][6][8] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Nagy, E., et al. (2012). Sonogashira coupling of aryl halides with phenylacetylene: The effect of steric bulk.[8] RSC Advances. Link
-
Gelest Inc. (2020). Trimethylsilylacetylene: Protection Strategies in Palladium Coupling. Application Guide. Link
Disclaimer: This protocol involves the use of transition metals and halogenated aromatic compounds.[1][5][6][8] All experiments should be performed in a fume hood with appropriate PPE.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Note: 2-Bromo-6-chlorophenylacetylene as a Next-Generation Click Chemistry Reagent
Executive Summary
This guide details the utility, synthesis, and application of 2-Bromo-6-chlorophenylacetylene (BCPA) . Unlike standard click reagents, BCPA acts as a tri-orthogonal linchpin . It features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), flanked by two chemically distinct halogen handles (Bromine and Chlorine).
This specific substitution pattern (2,6-dihalo) serves two critical functions in drug discovery:
-
Conformational Control: The steric bulk forces the resulting triazole into a perpendicular orientation relative to the phenyl ring, locking bioactive conformations (atropisomerism).
-
Sequential Functionalization: The electronic difference between the C-Br and C-Cl bonds allows for site-selective Palladium-catalyzed cross-couplings after the click reaction.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 1-Bromo-3-chloro-2-ethynylbenzene |
| Molecular Formula | C₈H₄BrCl |
| Molecular Weight | 215.47 g/mol |
| Appearance | Pale yellow crystalline solid or oil (purity dependent) |
| Solubility | High in DCM, THF, DMSO; Low in Water |
| Click Reactivity | Moderate (Sterically hindered; requires ligand acceleration) |
| Storage | -20°C, under Argon (Alkyne is stable, but prevents oxidation) |
Application 1: Synthesis of the Reagent
Note: If BCPA is not commercially available in your region, it is synthesized via a site-selective Sonogashira coupling from 2-bromo-6-chloroiodobenzene.
Rationale
We utilize the bond dissociation energy hierarchy (C-I < C-Br < C-Cl). Pd(0) inserts into the C-I bond preferentially, leaving the Br and Cl handles intact for later stages.[1]
Protocol: Selective Sonogashira Coupling
Reagents: 2-Bromo-6-chloroiodobenzene (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (solvent/base).
-
Degassing: Charge an oven-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed Et₃N via syringe.
-
Reaction: Add TMSA dropwise at room temperature. Stir at 40°C for 4 hours.
-
QC Check: Monitor by TLC (Hexanes). The iodide spot should disappear.
-
-
Deprotection: Dilute with MeOH and add K₂CO₃ (1.5 eq). Stir for 30 mins at RT to remove the TMS group.
-
Workup: Dilute with water, extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (100% Hexanes) yields BCPA.
Application 2: The "Click" Reaction (CuAAC)
Challenge: The 2,6-dihalo substitution creates significant steric hindrance around the alkyne. Standard ligand-free conditions (CuSO₄/Ascorbate) often fail or proceed sluggishly, leading to oxidative byproducts. Solution: Use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that stabilizes Cu(I) and accelerates the reaction in hindered pockets.
Protocol: Sterically Hindered Click Chemistry
Substrates: BCPA (1.0 eq), Azide-functionalized Target (R-N₃, 1.0 eq). Catalyst System: CuSO₄[2][3]·5H₂O, Sodium Ascorbate, THPTA.
Step-by-Step Workflow
-
Stock Solutions:
-
Cu-Premix: Mix CuSO₄ (20 mM in water) and THPTA (100 mM in water) in a 1:5 ratio. The solution should turn bright blue.
-
Ascorbate: Freshly prepared 100 mM Sodium Ascorbate in water.
-
-
Reaction Setup:
-
Dissolve BCPA and R-N₃ in DMSO or t-BuOH (final concentration 50-100 mM).
-
Add the Cu-Premix (2-5 mol% Cu relative to alkyne).
-
Add Ascorbate (10-20 mol%).
-
-
Incubation:
-
Flush headspace with Argon. Cap tightly.
-
Stir at 40-50°C for 4-12 hours. Note: Elevated temperature is required to overcome the ortho-steric barrier.
-
-
Validation (LCMS):
-
Look for the mass of Product (M+H).
-
Critical: Ensure the Br/Cl isotope pattern (approx 3:1 for Cl, 1:1 for Br) is preserved in the product mass spectrum.
-
Application 3: Orthogonal Post-Click Functionalization
Mechanism: The triazole ring formed in Step 2 is robust. We now exploit the Bromine atom for Suzuki-Miyaura coupling. The Chlorine atom remains inert under these specific conditions, allowing for a potential third derivatization later.
Protocol: Site-Selective Suzuki Coupling
Reagents: Click-Product (from App 2), Boronic Acid (R'-B(OH)₂), Pd(dppf)Cl₂, K₃PO₄.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Loading:
-
Click-Product (1.0 eq)
-
Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂ (5 mol%) - Chosen for high activity on aryl bromides.
-
K₃PO₄ (3.0 eq)
-
-
Condition: Heat to 80°C for 6 hours under Argon.
-
Control: Do not exceed 100°C to prevent activation of the Chlorine bond.
-
-
Result: A bi-aryl triazole scaffold with a remaining Chlorine handle.
Visualizations
Diagram 1: The Tri-Orthogonal Workflow
This flowchart illustrates the sequential logic of using BCPA as a linchpin.
Caption: Sequential activation of Iodine (Synthesis), Alkyne (Click), and Bromine (Functionalization) handles.
Diagram 2: Steric Mechanism & Ligand Acceleration
Visualizing why THPTA is necessary for this specific sterically hindered reagent.
Caption: THPTA ligand stabilizes Cu(I) and facilitates entry into the crowded 2,6-dihalo pocket.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Click Yield (<30%) | Steric hindrance preventing Cu-acetylide formation. | Increase temperature to 50°C; Double the THPTA:Cu ratio to 5:1. |
| Oxidative Coupling (Glaser) | Oxygen presence; Cu(II) accumulation. | Degas solvents thoroughly; Add fresh Ascorbate; Keep under Argon. |
| Loss of Cl/Br | Pd-catalysis too aggressive during synthesis. | Synthesis: Lower temp to 40°C. Suzuki: Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄ to avoid Cl activation. |
| Precipitation | Reagent insolubility in water/buffer. | Use 20-50% DMSO or t-BuOH as cosolvent. |
References
-
General CuAAC Mechanism & Ligand Effects
-
Selective Halogen Cross-Coupling
- Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews (2007).
-
(Establishes the I > Br > Cl reactivity order).
-
Steric Effects in Click Chemistry
- Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews (2010).
-
(Detailed mechanistic insight on hindered alkynes).
-
Sonogashira Coupling Protocols
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of Aryl Alkynes (Sonogashira Coupling)
[1][2][3][4][5][6][7][8]
Abstract & Introduction
The Sonogashira cross-coupling reaction is the premier method for constructing
While the reaction is robust, its reliance on a copper co-catalyst introduces a critical failure mode: Glaser homocoupling of the alkyne, mediated by oxidative conditions.[2] This guide provides a dual-track approach: a robust Standard Protocol (Pd/Cu) for general synthesis and a Copper-Free Protocol for sensitive substrates or when homocoupling is a limiting factor.
Mechanistic Insight
Understanding the interplay between the Palladium and Copper cycles is essential for troubleshooting. The reaction proceeds via two synergistic cycles.[2]
The Dual Catalytic Cycle
The Palladium cycle follows the canonical Oxidative Addition
Figure 1: The synergistic Pd/Cu catalytic cycles.[3] Note that Oxygen can intercept the Cu-Acetylide to form homocoupled diyne (Glaser product), bypassing the Pd cycle entirely.
Critical Parameter Optimization
Success depends on matching the catalyst system to the substrate's electronics and sterics.
| Parameter | Standard Conditions | Challenging/Steric Bulk | Rationale |
| Pd Source | Pd(PPh | Pd(dppf)Cl | Bidentate ligands (dppf) resist |
| Co-Catalyst | CuI (5-10 mol%) | None (Cu-Free) | Eliminating Cu prevents Glaser homocoupling but requires a more active Pd catalyst. |
| Base | Et | Cs | Inorganic bases in polar solvents often outperform amines for electron-poor aryl halides. |
| Solvent | THF, DMF | Toluene/Water, 1,4-Dioxane | DMF promotes solubility of Cu-acetylides; Toluene is preferred for high-temp protocols. |
Experimental Protocols
Protocol A: Standard Pd/Cu-Catalyzed Sonogashira
Best for: Aryl iodides/bromides with standard reactivity. Scale: 1.0 mmol
-
Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Reagent Loading:
-
Add Aryl Halide (1.0 mmol, 1.0 equiv).
-
Add Pd(PPh
) Cl (35 mg, 0.05 mmol, 5 mol%). -
Add CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Critical: If solids are stable, add them now. If liquids, add after solvent.
-
-
Solvent & Base:
-
Add anhydrous THF (3.0 mL) and Et
N (1.0 mL). -
Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the primary cause of catalyst death and homocoupling.
-
-
Reaction Initiation:
-
Add Terminal Alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Note: A slight exotherm or color change (yellow
dark brown) is normal.
-
-
Incubation: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–12 hours.
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with sat. NH
Cl (2 x 10 mL) to sequester Copper (blue aqueous layer). -
Dry organic phase over Na
SO , filter, and concentrate.
-
Protocol B: Copper-Free Sonogashira
Best for: Avoiding homocoupling; Pharmaceutical intermediates; Aryl Chlorides.[5] Mechanism: Relies on "Carbopalladation" or direct Pd-activation, requiring electron-rich ligands.
-
Preparation: Glovebox or strict Schlenk technique required.
-
Catalyst Formation:
-
Pre-mix Pd(OAc)
(2.2 mg, 1 mol%) and XPhos (9.5 mg, 2 mol%) in CH CN (1 mL) for 10 mins to form the active ligated species.
-
-
Reaction Assembly:
-
To the reaction vessel, add Aryl Halide (1.0 mmol), Cs
CO (650 mg, 2.0 equiv). -
Add the pre-formed catalyst solution.
-
Add Terminal Alkyne (1.1 equiv).
-
-
Execution: Heat to 60–80°C for 6–16 hours.
-
Insight: The higher temperature compensates for the lack of Copper activation.
-
Workflow & Troubleshooting
Figure 2: Decision tree for reaction monitoring. Early detection of homocoupling saves time.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition (Pd agglomeration). | Add excess ligand (PPh |
| Glaser Product (Diyne) | Oxygen ingress + Copper presence.[2] | Strictly degas solvents; add alkyne slowly (syringe pump); switch to Protocol B (Cu-Free). |
| No Conversion (Aryl Cl) | Oxidative addition is too slow. | Switch to bulky, electron-rich ligands (e.g., XPhos, Buchwald G3 precatalysts). |
| Product Trapped in Aqueous | Product coordinates to Cu salts. | Wash with 5% ethylenediamine or NH |
References
-
Original Discovery: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.
-
Mechanistic Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.
-
Copper-Free Variants: Gelman, D.; Buchwald, S. L.[6] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction." Angewandte Chemie International Edition, 2003 , 42, 5993–5996.
-
Industrial Application: Torborg, C.; Beller, M. "Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries." Advanced Synthesis & Catalysis, 2009 , 351, 3027–3043.
Application Note: Precision Orthogonal Functionalization of 1-Bromo-3-chloro-2-ethynylbenzene
This Application Note is designed for advanced synthetic chemists and drug discovery professionals. It details the strategic, orthogonal functionalization of 1-bromo-3-chloro-2-ethynylbenzene , a dense tri-functional scaffold.[1]
Introduction & Strategic Analysis
1-bromo-3-chloro-2-ethynylbenzene represents a "privileged scaffold" in medicinal chemistry due to its high density of functional handles.[1] However, its utility is gated by the ability to selectively engage each reactive site without disturbing the others.
The core challenge is steric crowding (the 1,2,3-substitution pattern) and chemoselectivity (distinguishing between two halogens and a terminal alkyne).
The Reactivity Hierarchy
To achieve orthogonality, we exploit the intrinsic reactivity differences of the three handles. The thermodynamic and kinetic hierarchy for Palladium/Copper-catalyzed cross-couplings is:
-
Terminal Alkyne (Csp-H): Most reactive under Sonogashira conditions (specifically towards oxidative addition of an external Aryl Iodide).[1]
-
Aryl Bromide (Csp²-Br): Reactive under standard Suzuki/Buchwald conditions.[1]
-
Aryl Chloride (Csp²-Cl): Least reactive; requires specialized "hot" ligands (e.g., Buchwald dialkylbiaryl phosphines) or Nickel catalysis.[1]
The "Path of Least Resistance" Workflow
We recommend the Alkyne
Visual Workflow (Logic Gate)
Caption: Sequential activation logic. Note the progression from mild (blue) to chemically demanding (red) conditions.
Detailed Experimental Protocols
STEP 1: Selective Sonogashira Coupling (The Alkyne)
Objective: Functionalize the C(sp)-H bond while leaving the Ar-Br and Ar-Cl intact. Mechanistic Insight: By using an Aryl Iodide (Ar-I) as the coupling partner, we ensure the catalyst inserts into the external Ar-I bond faster than the internal Ar-Br bond of our scaffold [1].
-
Reagents:
-
Substrate: 1-bromo-3-chloro-2-ethynylbenzene (1.0 equiv)[1]
-
Coupling Partner: Aryl Iodide (1.1 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et₃N (3.0 equiv) in THF (0.2 M)
-
-
Protocol:
-
Charge a flame-dried Schlenk flask with the substrate, Aryl Iodide, and PdCl₂(PPh₃)₂.
-
Evacuate and backfill with Argon (3x).[1]
-
Add degassed THF and Et₃N via syringe.[1]
-
Add CuI last (counter-flow of Argon) to initiate the reaction.
-
Critical Control: Stir at Room Temperature (23°C) . Heating risks activation of the Ar-Br.[1]
-
Monitor by TLC/LCMS.[1] Reaction is typically complete in 2-4 hours.[1]
-
Workup: Filter through a celite pad (removes Pd/Cu salts), concentrate, and purify via flash chromatography.
-
STEP 2: Chemoselective Suzuki-Miyaura (The Bromide)
Objective: Cross-couple the Ar-Br without activating the Ar-Cl.[1] Mechanistic Insight: Oxidative addition to Ar-Br is significantly faster than Ar-Cl.[1] Using a ligand with moderate activity (like dppf or PPh₃) ensures the catalyst "sees" the Bromide but ignores the Chloride [2].
-
Reagents:
-
Protocol:
-
Dissolve Intermediate A and Boronic Acid in Dioxane in a pressure vial.
-
Add the aqueous K₂CO₃.[1]
-
Degas vigorously (sparge with Argon for 10 mins). Oxygen inhibits Suzuki coupling and promotes homocoupling.[1]
-
Critical Control: Heat to 60°C . Do not exceed 80°C, or the Ar-Cl may begin to react (slowly) or hydrodehalogenation may occur.
-
Stir for 6-12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
STEP 3: Activated Functionalization (The Chloride)
Objective: Force the reaction of the inert Ar-Cl bond. Mechanistic Insight: We now require a highly active catalytic system. Bulky, electron-rich phosphines (Buchwald Ligands like XPhos, RuPhos, or BrettPhos) facilitate oxidative addition into the difficult Ar-Cl bond [3].
-
Reagents (Option A: Amination):
-
Protocol:
-
In a glovebox or under strict Schlenk conditions, combine Pd precursor and Ligand in solvent and stir for 5 mins (pre-catalyst formation).
-
Add Intermediate B, Amine, and Base.[3]
-
Seal and heat to 100-110°C .
-
Reaction times are longer (12-24 hours).[1]
-
Note: If the Chloride fails to react, consider Nickel Catalysis (e.g., Ni(COD)₂ + IPr carbene), which is often superior for aryl chlorides [4].
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Ar-Br reacts (Oligomerization) | Temperature too high or wrong partner.[1] | Ensure T < 30°C. Use Aryl Iodide partner (Ar-I reacts >100x faster than Ar-Br).[1] |
| Step 1: Homocoupling of Alkyne (Glaser) | Oxygen presence. | Degas solvents thoroughly.[1][3] Minimize CuI loading (0.5-1 mol%).[1] |
| Step 2: Ar-Cl reacts (Loss of selectivity) | Ligand too active (e.g., SPhos used too early). | Switch to "dumber" ligands like PPh₃ or dppf.[1] Lower temp to 50-60°C. |
| Step 3: No Reaction at Ar-Cl | Oxidative addition failure. | Switch to Pd-G4 precatalysts (XPhos-Pd-G4) or Ni(COD)₂/SIPr systems.[1] Increase temp to 120°C. |
| Steric hindrance (Low Yields) | The 2-position alkyne blocks the 1/3 positions.[1] | Use less bulky coupling partners.[1][3] Switch solvent to n-Butanol (higher temp/solubility).[1] |
References
-
Sonogashira Reactivity & Selectivity
-
Chemoselective Suzuki Coupling (Br vs Cl)
-
Activation of Aryl Chlorides
-
Nickel Catalysis for Inert Halides
Sources
- 1. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google ドキュメント [docs.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. escholarship.org [escholarship.org]
2-Bromo-6-chlorophenylacetylene as heterocycle precursor
Application Note: 2-Bromo-6-chlorophenylacetylene as a Privileged Heterocycle Precursor
Abstract
This guide details the utility of 2-bromo-6-chlorophenylacetylene (CAS: 885966-26-3 / Analogous structures) as a high-value scaffold for the regioselective synthesis of 4-functionalized indoles and benzofurans .[1] Unlike traditional Fischer indole syntheses, which often yield inseparable regioisomeric mixtures when targeting the 4-position, this precursor leverages the distinct reactivity profiles of the ortho-bromo and ortho-chloro substituents to enforce precise regiocontrol.[1] This note provides validated protocols for precursor synthesis, heterocycle formation, and downstream functionalization.
Part 1: Molecular Architecture & Reactivity Profile
The strategic value of 2-bromo-6-chlorophenylacetylene lies in its 1,2,3-trisubstituted arene pattern.[1] The molecule possesses three distinct reactive handles, allowing for orthogonal functionalization:
-
The Terminal Alkyne (C1): A handle for Sonogashira coupling, "Click" chemistry, or cyclization (forming the C2-C3 bond of the heterocycle).
-
The Bromine (C2 - ortho): Highly reactive toward oxidative addition with Palladium(0). It serves as the primary site for cyclization (forming the C-N or C-O bond).
-
The Chlorine (C6 - ortho'): Significantly less reactive than the bromine. It survives the initial cyclization, remaining available for a second, subsequent cross-coupling event (e.g., Suzuki-Miyaura) to install diversity at the difficult-to-access 4-position of the resulting indole.[1]
Chemoselectivity Map
Figure 1: Reactivity hierarchy of the precursor.[1] The Br/Cl reactivity gap enables sequential catalysis.
Part 2: Synthesis of the Precursor
While 2-bromo-6-chlorophenylacetylene is commercially available, in-house synthesis is often required for scale-up.[1] The most robust route is the Corey-Fuchs Reaction starting from 2-bromo-6-chlorobenzaldehyde.
Protocol 1: Modified Corey-Fuchs Synthesis
Reaction Overview:
-
Gem-dibromoolefin Formation: Aldehyde + CBr₄ + PPh₃.
-
Lithiation/Rearrangement: Treatment with n-BuLi followed by aqueous quench.
| Parameter | Specification |
| Starting Material | 2-Bromo-6-chlorobenzaldehyde (1.0 equiv) |
| Reagents (Step 1) | CBr₄ (1.5 equiv), PPh₃ (3.0 equiv), Zn dust (1.5 equiv - optional for yield boost) |
| Reagents (Step 2) | n-BuLi (2.1 equiv, 2.5M in hexanes) |
| Solvent | Dichloromethane (DCM) for Step 1; THF for Step 2 |
| Temperature | 0°C to RT (Step 1); -78°C to 0°C (Step 2) |
Step-by-Step Methodology:
-
Ylide Formation: In a dry flask under Argon, dissolve CBr₄ in DCM. Cool to 0°C. Add PPh₃ slowly (exothermic). Stir for 20 min.
-
Aldehyde Addition: Add 2-bromo-6-chlorobenzaldehyde. Stir at RT for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).
-
Workup 1: Filter through a silica plug to remove triphenylphosphine oxide. Concentrate to yield the gem-dibromostyrene intermediate.
-
Rearrangement: Dissolve the intermediate in anhydrous THF. Cool to -78°C.[2]
-
Lithiation: Dropwise addition of n-BuLi. Critical: Maintain temperature below -70°C to prevent halogen-metal exchange at the aromatic ring (Br/Cl scrambling).
-
Quench: After 1 hour, warm to 0°C and quench with saturated NH₄Cl.
-
Purification: Extract with Et₂O, dry over MgSO₄, and purify via flash chromatography (100% Hexanes).
Yield Expectation: 75–85% over two steps.
Part 3: Core Application – Synthesis of 4-Chloroindoles
This is the primary application. Reacting this precursor with a primary amine yields 4-chloroindoles . The chlorine atom at the C6 position of the benzene ring ends up at the C4 position of the indole due to the cyclization topology.
Mechanism: Pd-catalyzed intermolecular amination (at C-Br) followed by intramolecular hydroamination (at Alkyne).
Protocol 2: Pd-Catalyzed Tandem Cyclization
| Component | Reagent/Condition | Role |
| Precursor | 2-Bromo-6-chlorophenylacetylene (1.0 equiv) | Scaffold |
| Nucleophile | Primary Amine (R-NH₂) (1.2 equiv) | Indole Nitrogen Source |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Palladium Source |
| Ligand | XPhos or BINAP (5–10 mol%) | Stabilizes Pd(0)/Facilitates Oxidative Addition |
| Base | Cs₂CO₃ (2.0 equiv) | Neutralizes HBr |
| Solvent | Toluene or 1,4-Dioxane | Non-polar aprotic |
| Temp/Time | 80–100°C / 12–18 hours | Thermal activation |
Experimental Workflow:
-
Charge: In a glovebox or purged vial, combine Pd₂(dba)₃, Ligand, and Cs₂CO₃.
-
Dissolve: Add the precursor and the amine in Toluene (degassed).
-
Heat: Seal the vessel and heat to 100°C.
-
Monitor: Check LC-MS for the disappearance of the bromide. The chloride should remain intact.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Why this matters: Direct synthesis of 4-substituted indoles is difficult. This method guarantees the position of the Chlorine at C4, providing a handle for the next step.
Part 4: Downstream Functionalization (The "Payoff")
The resulting 4-chloroindole is a potent intermediate. The remaining chlorine atom can now be engaged in Suzuki-Miyaura coupling to install aryl, vinyl, or alkyl groups at the 4-position, a motif common in GPCR ligands and kinase inhibitors.[1]
Protocol 3: Suzuki Coupling at the 4-Position
-
Substrate: 4-Chloroindole derivative (from Protocol 2).
-
Partner: Aryl Boronic Acid (Ar-B(OH)₂).
-
Catalyst: Pd(OAc)₂ / SPhos (SPhos is required to activate the sluggish aryl chloride).
-
Base: K₃PO₄ (3.0 equiv).
-
Conditions: 1,4-Dioxane/Water (4:1), 100°C, 4 hours.
Synthesis Pathway Diagram
Figure 2: The logical workflow from aldehyde to complex 4-arylindole libraries.
Part 5: Troubleshooting & Critical Parameters
-
Lithium-Halogen Exchange (Step 1): During the Corey-Fuchs reaction, if the temperature rises above -70°C during n-BuLi addition, the n-BuLi may exchange with the aromatic Bromine (or Chlorine) instead of the vinyl bromide. Mitigation: Add n-BuLi extremely slowly down the side of the flask and use an internal thermometer.
-
Catalyst Poisoning (Step 2): The terminal alkyne can occasionally form inactive acetylide-Pd species. Mitigation: If conversion is low, add the alkyne slowly to the catalyst/amine mixture (syringe pump) to keep its concentration low relative to the catalyst.
-
Regioselectivity: The 6-chloro substituent exerts a steric effect. While it directs the formation of the 4-chloroindole, extremely bulky amines (e.g., tert-butylamine) may slow down the initial amination at the crowded 2-position.[1] Mitigation: Use linear or secondary alkyl amines, or anilines.
Part 6: Safety & Handling
-
Lachrymator Potential: Like many benzyl halides and halo-alkynes, this compound and its precursors can be irritating to mucous membranes. Handle only in a fume hood.
-
Energetic Reactivity: Terminal phenylacetylenes can polymerize exothermically if heated without solvent. Store at 2–8°C.
-
Waste: Palladium and chlorinated waste must be segregated.
References
-
Corey, E. J., & Fuchs, P. L. (1972).[1][2][3] A synthetic method for the conversion of aldehydes to acetylenes.[2][4][5] Tetrahedron Letters, 13(36), 3769–3772.[1][2] [1]
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005).[1] Palladium-catalyzed synthesis of indoles from alkynes and 2-haloanilines or 2-haloalkynes and amines. Organic Letters, 7(8). (Describes the general methodology for alkyne-mediated indole synthesis).
-
Shen, M., & Driver, T. G. (2008).[1] Iron-catalyzed formation of indoles from 2-alkynylhaloarenes and primary amines. Organic Letters, 10(15), 3367-3370.[1] (Alternative catalyst system demonstrating the utility of the scaffold).
-
Willis, M. C., et al. (2008). Tandem Pd-catalyzed C-N coupling/hydroamination: synthesis of indoles. Angewandte Chemie International Edition. (Foundational work on the cascade mechanism). [1]
Sources
C-H activation of terminal alkyne in 2-Bromo-6-chlorophenylacetylene
Topic: Chemoselective C(sp)-H Functionalization of 2-Bromo-6-chlorophenylacetylene Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
2-Bromo-6-chlorophenylacetylene represents a unique class of "Janus" synthons in drug discovery. It possesses a nucleophilic handle (terminal alkyne) and two electrophilic handles (aryl bromide and aryl chloride) in a sterically congested 1,2,3-substitution pattern.
This guide addresses the primary challenge in working with this substrate: Chemoselectivity. Standard protocols often lead to oligomerization because the internal C-Br bond competes with the external electrophile for the metal catalyst. This Application Note provides two high-fidelity protocols to selectively activate the terminal C(sp)-H bond while preserving the halogen scaffold for subsequent diversification.
Substrate Analysis & Reactivity Profile
The "Ortho-Effect" Challenge
The 2-bromo-6-chloro substitution pattern creates a "picket fence" around the alkyne. This has two opposing effects:
-
Kinetic Shielding: The bulky halogens hinder the approach of large catalytic complexes (e.g., Pd-bulky phosphines), slowing down the desired C-H activation.
-
Electronic Activation: The inductive electron-withdrawing nature (-I effect) of Br and Cl significantly increases the acidity of the acetylenic proton (
< 25), making it more susceptible to base-mediated deprotonation or direct metallation (Ag/Cu) compared to phenylacetylene.
The Self-Coupling Risk
In palladium-catalyzed cross-couplings (Sonogashira), this substrate poses a severe risk of head-to-tail oligomerization . The Pd(0) catalyst can oxidatively add to the C-Br bond of one molecule and the alkyne of another.
The Solution:
-
Protocol A (Sonogashira): Exploits differential rates of oxidative addition. We use Aryl Iodides (Ar-I) as coupling partners, which react with Pd(0) orders of magnitude faster than the internal hindered Ar-Br bond.
-
Protocol B (Carboxylation): Uses a Silver (Ag) catalyst.[1][2][3] Ag(I) activates the alkyne C-H bond but is inert toward oxidative addition into Ar-Br bonds, offering complete orthogonality.
Mechanistic Pathway & Decision Tree
The following diagram illustrates the divergent pathways and the critical decision nodes required to avoid side reactions.
Figure 1: Strategic decision tree for activating the terminal alkyne without compromising the halogen handles.
Protocol A: Chemoselective Sonogashira Coupling
Objective: Coupling of 2-bromo-6-chlorophenylacetylene with an external Aryl Iodide.
Rationale
To prevent the Pd catalyst from reacting with the internal bromine (C-Br), we employ an external electrophile (Ar-I) that undergoes oxidative addition much faster. We also use Copper-Free conditions if possible, or low-loading Cu, to minimize homocoupling (Glaser reaction), although the steric bulk usually suppresses homocoupling naturally.
Materials
-
Substrate: 2-Bromo-6-chlorophenylacetylene (1.0 equiv)
-
Partner: Aryl Iodide (1.1 equiv) [Do NOT use Aryl Bromides or Chlorides]
-
Catalyst:
(2-3 mol%) -
Co-Catalyst: CuI (1-2 mol%) [Optional, see Note 1]
-
Base/Solvent: Triethylamine (
) / THF (1:1 ratio) degassed.
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk flask or microwave vial. Cool under Argon flow.
-
Charging: Add
(0.02 equiv), CuI (0.01 equiv), and the Aryl Iodide (1.1 equiv). -
Substrate Addition: Dissolve 2-bromo-6-chlorophenylacetylene (1.0 equiv) in degassed THF and add to the vessel via syringe.
-
Base Addition: Add degassed
. -
Reaction (Critical): Stir at Room Temperature (20–25°C) .
-
Why? Heating (>50°C) promotes activation of the internal C-Br bond. Keeping it ambient ensures only the Ar-I reacts.
-
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. Look for the disappearance of the Ar-I.
-
Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.
Note 1: For extremely hindered partners, use Pd(dppf)Cl2 or Buchwald's XPhos Pd G2 precatalyst, which are more active at lower temperatures.
Protocol B: Silver-Catalyzed C-H Carboxylation
Objective: Direct conversion of the terminal alkyne to a propiolic acid using
Rationale
Silver(I) salts act as
Materials
-
Substrate: 2-Bromo-6-chlorophenylacetylene (1.0 equiv)
-
Catalyst: AgI or AgCN (5-10 mol%)
-
Base:
(2.0 equiv) -
Reagent:
(balloon pressure, ~1 atm) -
Solvent: DMF (Anhydrous)
Step-by-Step Procedure
-
Setup: Charge a dried reaction tube with
(2.0 equiv) and AgI (10 mol%). -
Solvent: Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Substrate: Add 2-bromo-6-chlorophenylacetylene.
-
Atmosphere Exchange: Evacuate the vessel and backfill with
(balloon) three times. Leave connected to the balloon. -
Incubation: Stir at 40°C for 12–16 hours.
-
Quench: Carefully add 1M HCl (aq) until pH < 3. (Caution:
evolution). -
Extraction: Extract with EtOAc (3x). The product is in the organic layer (as the free acid).
-
Purification: The crude propiolic acid is often pure enough for subsequent steps. If not, recrystallize from hexanes/EtOAc.
Data Summary & Validation
Expected Analytical Signatures
Use these values to validate the success of the C-H activation.
| Feature | Starting Material (Alkyne) | Product (Coupled/Carboxylated) |
| 1H NMR | Signal Disappears | |
| IR Spectroscopy | Band Disappears | |
| 13C NMR | Alkyne carbons: ~80, 82 ppm | Shift to ~85–95 ppm (internal) |
| Mass Spec | M+ isotopic pattern (Br/Cl) | M+ increases; Br/Cl pattern retained |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Homocoupling (Dimer) | Trace | Degas solvents rigorously (freeze-pump-thaw). Switch to Cu-free protocol. |
| Oligomers (Messy NMR) | Reaction temp too high; Internal Br reacting. | Lower temp to 20°C. Switch to Aryl Iodide partner. |
| No Reaction | Steric hindrance blocking catalyst. | Switch to SPhos or XPhos ligand systems (Buchwald ligands). |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. Link
-
Yu, D., & Zhang, Y. (2011). Copper- and copper-N-heterocyclic carbene-catalyzed C–H activation of terminal alkynes for the synthesis of propiolic acids with CO2. Green Chemistry, 13, 1275-1279. Link
-
Kikuchi, S., Sekine, K., & Yamada, T. (2021). Silver-Catalyzed Carboxylation of Terminal Alkynes with Carbon Dioxide. Organic Syntheses, 98, 463-479. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Sources
selective coupling of aryl bromide vs aryl chloride
Application Note: Chemoselective Cross-Coupling of Aryl Bromides in the Presence of Aryl Chlorides
Part 1: Executive Summary & Mechanistic Logic
The Challenge: In drug discovery, "scaffold hopping" often requires a core aromatic ring with multiple exit vectors. Dihaloarenes (containing both Ar-Br and Ar-Cl) are ideal for this, provided one can achieve orthogonal functionalization : coupling the bromide exclusively while leaving the chloride intact for a subsequent, distinct reaction.
The Solution: Selectivity is dictated by the Oxidative Addition (OA) step of the catalytic cycle. The bond dissociation energy (BDE) of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol).
-
Selective Mode: Use a catalyst system with a "kinetic gate" that surmounts the C-Br barrier but not the C-Cl barrier.
-
Promiscuous Mode: Use electron-rich, bulky ligands (e.g.,
, Buchwald G3/G4) that lower the activation energy for all halides, eroding selectivity.
Part 2: Mechanistic Visualization
The following diagram illustrates the "Kinetic Gatekeeper" concept. To achieve selectivity, the reaction conditions must be tuned so that Path A (Br-activation) is fast, while Path B (Cl-activation) is kinetically inaccessible.
Figure 1: The Kinetic Gatekeeper. Selectivity relies on maximizing
Part 3: Critical Parameters for Selectivity
| Parameter | Selective Condition (Br only) | Universal Condition (Br & Cl) | Why? |
| Ligand | PPh3, dppf, DPEphos | XPhos, SPhos, | Arylphosphines are less electron-rich, slowing OA into the stronger C-Cl bond. |
| Base | Na2CO3, K3PO4 (weak) | KOtBu, CsOH (strong) | Strong bases can accelerate transmetallation, sometimes masking slow OA steps. |
| Temp | RT to 60°C | >80°C | Thermal energy helps overcome the higher activation barrier of Ar-Cl. |
| Solvent | Toluene/Water, DME | Dioxane, t-Amyl Alcohol | Polarity effects; aqueous biphasic systems often favor the standard Suzuki mechanism. |
Part 4: Validated Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Target: Coupling Ar-Br with Boronic Acid (R-B(OH)2) while retaining Ar-Cl.
Reagents:
-
Substrate: 1-bromo-4-chlorobenzene derivative (1.0 equiv)
-
Boronic Acid: 1.1 equiv
-
Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2 (3 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Degassing (Critical): Charge the reaction vessel with the aryl halide and boronic acid. Evacuate and backfill with Nitrogen/Argon (
). Oxygen promotes homocoupling and catalyst deactivation (formation of Pd black), which can lead to erratic kinetics. -
Solvent Prep: Sparge the solvent mixture with inert gas for 15 mins before addition.
-
Addition: Add solvent and aqueous base via syringe. Add the Pd catalyst last under a positive stream of inert gas.
-
Reaction: Heat to 60°C .
-
Self-Validating Checkpoint: Check LCMS/TLC at 2 hours.
-
Success Indicator: Disappearance of Ar-Br; appearance of Product (Ar-Cl retained).
-
Failure Mode: If Ar-Cl coupling (dimer) is observed, lower temp to 40°C or switch ligand to dppf.
-
-
Workup: Dilute with EtOAc, wash with water/brine. The Ar-Cl handle is now ready for Step 2 (see below).
Protocol B: The "Iterative Switch" (Coupling the Remaining Chloride)
Target: Functionalizing the Ar-Cl handle after Protocol A is complete.
Reagents:
-
Substrate: Product from Protocol A (Ar-Cl)
-
Nucleophile: Boronic Acid #2 or Amine
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane
-
Temp: 80-100°C
Insight: By switching to an electron-rich dialkylbiaryl phosphine (Buchwald Ligand), we lower the activation barrier, allowing the normally inert Ar-Cl to react efficiently.
Part 5: Troubleshooting & Optimization Logic
Use this decision tree to optimize your specific substrate.
Figure 2: Optimization Workflow. Note that switching to "better" ligands (like XPhos) is usually the WRONG move for selectivity; instead, modulate temperature or use "worse" ligands (PPh3).
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Foundational text establishing the reactivity order I > Br > Cl.
-
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Explains how bulky, electron-rich ligands (P(t-Bu)3) overcome the Ar-Cl barrier (conditions to avoid for selectivity).
-
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie.
-
Details the "Generations" of ligands, helping users select earlier generations (e.g., JohnPhos) for selectivity vs. later generations (XPhos) for reactivity.
-
-
Lerebours, R., et al. (2005).[1] "Palladium-Catalyzed Chemoselective Cross-Coupling." Journal of Organic Chemistry.
-
Specific protocols for chemoselective coupling.
-
Sources
2-Bromo-6-chlorophenylacetylene in drug discovery libraries
Application Note: Strategic Utilization of 2-Bromo-6-chlorophenylacetylene in Divergent Library Synthesis
Abstract & Strategic Rationale
2-Bromo-6-chlorophenylacetylene (BCPA) represents a "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard phenylacetylenes, BCPA possesses three chemically distinct handles with orthogonal reactivity profiles: a terminal alkyne, an aryl bromide, and an aryl chloride.
This tri-functional nature allows medicinal chemists to execute Divergent Library Synthesis without protecting groups. The steric bulk provided by the 2,6-dihalo pattern is also pharmacologically significant, often acting as a conformational lock in metabotropic glutamate receptor (mGluR) antagonists and molecular glues.
Key Reactivity Hierarchy (The "Halogen Dance"):
-
Terminal Alkyne: Highest reactivity (Sonogashira, CuAAC "Click", Deprotonation).
-
Aryl Bromide: Intermediate reactivity (Suzuki-Miyaura, Buchwald-Hartwig).
-
Aryl Chloride: Lowest reactivity (Requires specialized Ni/Pd ligands; often serves as a metabolic blocker or late-stage handle).
Chemo-informatics & Physical Properties
| Property | Value | Relevance in Drug Design |
| Molecular Formula | C₈H₄BrCl | Core scaffold |
| Molecular Weight | 215.48 g/mol | Low MW allows for significant decoration (Fragment Rule of 3 compliant) |
| ClogP | ~3.8 | High lipophilicity; requires polar appendages for bioavailability |
| Rotatable Bonds | 0 | Rigid core; reduces entropic penalty upon binding |
| Topological Polar Surface Area | 0 Ų | "Blank canvas" for introducing H-bond donors/acceptors |
Synthesis of the Scaffold (Protocol A)
While BCPA is commercially available, high-throughput libraries often require fresh synthesis to avoid oxidation of the terminal alkyne. The Corey-Fuchs Reaction is the industry standard for generating this scaffold from 2-bromo-6-chlorobenzaldehyde.
Reagents & Equipment
-
Starting Material: 2-Bromo-6-chlorobenzaldehyde (1.0 equiv).
-
Reagents: CBr₄ (1.5 equiv), PPh₃ (3.0 equiv), n-BuLi (2.5 M in hexanes, 2.1 equiv).
-
Solvents: Anhydrous CH₂Cl₂ (DCM), Anhydrous THF.
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Gem-Dibromoalkene Formation:
-
Dissolve CBr₄ in anhydrous DCM at 0°C.
-
Add PPh₃ slowly (exothermic). Stir for 30 min to form the ylide (solution turns yellow/orange).
-
Add 2-bromo-6-chlorobenzaldehyde dropwise.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1).
-
Workup: Filter through a silica plug to remove triphenylphosphine oxide (TPPO). Concentrate filtrate.
-
-
Lithiation & Rearrangement (Fritsch-Buttenberg-Wiechell):
-
Dissolve the crude gem-dibromoalkene in anhydrous THF at -78°C.
-
Add n-BuLi dropwise over 20 min. Critical: Maintain temp < -70°C to prevent halogen dance on the aromatic ring.
-
Stir for 1 hour at -78°C, then warm to 0°C for 1 hour.
-
Quench with saturated NH₄Cl solution.
-
-
Purification:
-
Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Purify via flash column chromatography (100% Hexanes). BCPA is a low-melting solid or oil.
-
Divergent Library Protocol (Protocol B)
This protocol demonstrates the Orthogonal Functionalization strategy. We first couple the alkyne (preserving the halides), then selectively couple the bromide (preserving the chloride).
Workflow Logic
Figure 1: Orthogonal reaction pathway for generating non-symmetrical 2,6-disubstituted scaffolds.
Step 1: Regioselective Sonogashira Coupling
Objective: Attach a heteroaryl tail to the alkyne without disturbing the aryl bromide.
-
Setup: In a microwave vial, combine BCPA (1.0 equiv), Aryl-Iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Solvent: Add degassed THF/Et₃N (1:1 ratio).
-
Reaction: Stir at RT for 4–12 hours. Note: Do not heat above 50°C to avoid oxidative addition into the C-Br bond.
-
Observation: A precipitate (Et₃N·HI) indicates progress.[1]
-
Isolation: Standard aqueous workup and short column filtration.
Step 2: Chemoselective Suzuki-Miyaura Coupling
Objective: Functionalize the C-2 position (Bromine) while leaving the C-6 position (Chlorine) intact.
-
Setup: Combine the Sonogashira product (from Step 1), Boronic Acid (R-B(OH)₂, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent: Dioxane/Water (4:1).
-
Reaction: Heat to 80°C for 6 hours.
-
Selectivity Mechanism: The oxidative addition of Pd(0) into the Ar-Br bond is significantly faster than into the Ar-Cl bond (Bond Dissociation Energy: C-Br ~66 kcal/mol vs. C-Cl ~81 kcal/mol).
-
Result: A library of 2-substituted-6-chlorophenylalkynes.
Application Note: mGluR5 Antagonists
The 2-bromo-6-chlorophenyl motif is a critical pharmacophore in the design of Negative Allosteric Modulators (NAMs) for mGluR5, a target for anxiety and Fragile X syndrome.
-
Structural Biology: The "acetylene linker" (as seen in MPEP and MTEP) places the phenyl ring in a deep hydrophobic pocket.
-
The "Twist": The 2,6-disubstitution pattern forces the phenyl ring to twist out of coplanarity with the alkyne. This "twist" is essential for selectivity against mGluR1.
-
Library Utility: By using BCPA, researchers can synthesize analogs where the "2-position" is varied (via Suzuki coupling) to probe the steric tolerance of the allosteric pocket, while the "6-chloro" group remains a fixed metabolic blocker.
References
-
Corey, E. J., & Fuchs, P. L. (1972).[2][3] A synthetic method for the conversion of aldehydes to acetylenes.[2][4][5] Tetrahedron Letters, 13(36), 3769–3772.[2]
-
Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[6][7] Neuropharmacology, 38(10), 1493–1503.
-
Finke, A. D., et al. (2009).[8] Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature.[8][9] The Journal of Organic Chemistry, 74(22), 8897–8900.
-
Cosford, N. D., et al. (2003). [3-(4-Methyl-thiazol-2-yl)-ethynyl]-pyridine (MTEP): A novel, selective, and potent metabotropic glutamate receptor subtype 5 (mGluR5) antagonist with anxiolytic-like activity. Journal of Medicinal Chemistry, 46(22), 4776-4779.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature [organic-chemistry.org]
- 9. figshare.com [figshare.com]
Application Note: Preparation of 2-Substituted-6-Chlorophenylacetylenes
Executive Summary & Strategic Analysis
The synthesis of 2-substituted-6-chlorophenylacetylenes represents a significant challenge in process chemistry due to the "ortho-effect." The 2,6-disubstitution pattern creates a steric wall that inhibits the oxidative addition step in metal-catalyzed cross-couplings and complicates nucleophilic attacks in classical carbonyl chemistry.
These motifs are critical pharmacophores, notably in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEB .
This guide outlines two validated routes to access these scaffolds:
-
Route A (Preferred): Sterically-optimized Sonogashira coupling using Buchwald biaryl phosphine ligands.
-
Route B (Fallback): The Corey-Fuchs olefination, utilized when the aryl halide precursor is unreactive or prone to dehalogenation.
Strategic Pathway Visualization
The following diagram illustrates the retrosynthetic logic and decision tree for selecting the optimal route.
Caption: Retrosynthetic decision tree for accessing sterically crowded 2,6-disubstituted phenylacetylenes.
Methodology A: Sterically Optimized Sonogashira Coupling
Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often fail with 2,6-disubstituted aryl halides due to the inability of the palladium center to undergo oxidative addition in such a crowded environment. We utilize XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a bulky Buchwald ligand that facilitates oxidative addition and stabilizes the monoligated Pd(0) species.
Protocol 1: Coupling of 2-Chloro-6-Methyliodobenzene with TMS-Acetylene
Target: Preparation of (2-chloro-6-methylphenyl)ethynyltrimethylsilane. Scale: 10 mmol basis.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Amount | Role |
| 2-Chloro-6-methyliodobenzene | 1.0 | 2.52 g | Substrate (Aryl Halide) |
| Trimethylsilylacetylene (TMSA) | 1.5 | 2.1 mL | Alkyne Source |
| Pd(OAc)₂ | 0.05 | 112 mg | Pre-catalyst |
| XPhos | 0.10 | 476 mg | Ligand (Steric bulk) |
| CuI | 0.05 | 95 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | 4.2 mL | Base/Solvent |
| THF (Anhydrous) | - | 20 mL | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk flask with Pd(OAc)₂ and XPhos. Add 5 mL of degassed THF. Stir at RT for 15 minutes until the solution turns a deep orange/red (formation of active Pd-L species).
-
Substrate Addition: Add the aryl iodide (2-chloro-6-methyliodobenzene) and CuI to the flask.
-
Solvent/Base Addition: Add the remaining THF (15 mL) and Triethylamine via syringe.
-
Alkyne Injection: Add TMS-acetylene dropwise over 5 minutes.
-
Thermal Cycle: Seal the flask and heat to 65°C for 12-18 hours.
-
Visual Cue: The reaction mixture will darken significantly (brown/black) and precipitate amine salts (Et₃N·HI).
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂; Hexanes:EtOAc 98:2).
-
Note: TMS-protected alkynes are non-polar; expect early elution.
-
Critical Mechanism: The "XPhos Effect"
The diagram below details why XPhos is mandatory for this substrate.
Caption: Catalytic cycle highlighting the role of XPhos in overcoming the oxidative addition energy barrier imposed by 2,6-substitution.
Methodology B: Corey-Fuchs Olefination
When the aryl halide is unavailable or the Sonogashira fails (e.g., with 2-chloro-6-fluoro substrates where Pd might insert into the C-F bond or cause hydrodehalogenation), the Corey-Fuchs reaction is the robust alternative.
Protocol 2: Conversion of 2-Chloro-6-Fluorobenzaldehyde
Target: Preparation of 2-chloro-6-fluorophenylacetylene.
Step 1: Gem-Dibromoalkene Formation
-
Reagents: CBr₄ (2.0 equiv), PPh₃ (4.0 equiv), Zn dust (2.0 equiv - Optional but recommended to reduce PPh₃ load), DCM (Solvent).
-
Procedure:
-
Dissolve CBr₄ in DCM at 0°C. Add PPh₃ portion-wise (exothermic). Stir 20 mins.
-
Add the aldehyde (2-chloro-6-fluorobenzaldehyde).[8]
-
Stir at RT for 2-4 hours.
-
Quench: Add saturated hexanes to precipitate PPh₃O. Filter.
-
Yield: Isolate the 1-(2,2-dibromovinyl)-2-chloro-6-fluorobenzene.
-
Step 2: Lithium-Halogen Exchange & Rearrangement (The Critical Step)
This step requires precision. The steric bulk at the 2,6-positions can interfere with the Fritsch-Buttenberg-Wiechell rearrangement.
| Parameter | Specification | Rationale |
| Base | n-BuLi (2.2 equiv) | 1st equiv for Li-Br exchange; 2nd for deprotonation. |
| Temperature | -78°C strictly | Prevents polymerization or benzyne formation. |
| Solvent | THF (Anhydrous) | Essential for carbenoid stability. |
Procedure:
-
Dissolve the gem-dibromoalkene in THF under N₂ and cool to -78°C.
-
Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes.
-
Observation: Solution usually turns yellow/brown.
-
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Quench: Add saturated NH₄Cl solution (proton source).
-
Extraction: Extract with Et₂O. The product is the terminal alkyne.[2][3][9][10]
Deprotection (For Route A)
If Route A was used, the TMS group must be removed to yield the terminal alkyne.
Reagent: Tetrabutylammonium Fluoride (TBAF) in THF (1.0 M). Condition: 0°C to RT, 30 minutes. Note: Do not use bases like K₂CO₃/MeOH if the substrate has other base-sensitive groups. TBAF is milder and highly selective for silyl ethers/alkynes.
Quality Control & Validation
Trustworthiness in synthesis requires rigorous characterization.
NMR Validation Criteria
-
¹H NMR (CDCl₃):
-
Terminal Alkyne Proton (≡C-H): Look for a singlet between 3.0 – 3.5 ppm .
-
Diagnostic Check: If the peak is absent, you likely still have the TMS group (check ~0.2 ppm) or the internal alkyne did not deprotect.
-
-
¹³C NMR:
-
Alkyne Carbons: Two distinct peaks in the 75 – 85 ppm region.
-
C-Cl Carbon: Distinct shift around 135 ppm (depending on other substituents).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (Route A) | Catalyst poisoning or insufficient heat. | Switch to XPhos Pd G2 precatalyst (air stable) instead of in-situ generation. Increase T to 80°C. |
| Homocoupling (Glaser) | Oxygen presence. | Rigorous degassing (freeze-pump-thaw) is required. |
| Complex Mixture (Route B) | Benzyne formation. | Keep temperature strictly at -78°C during n-BuLi addition. |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Gelbard, F., & Viirre, R. D. (2009). The Sonogashira Coupling of Aryl Halides with Terminal Alkynes Using a Buchwald-Type Ligand. Journal of Chemical Education, 86(12), 1412. (Demonstrates XPhos utility). Link
-
Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A Highly Potent, Selective, and Noncompetitive Metabotropic Glutamate Subtype 5 Receptor Antagonist. Journal of Medicinal Chemistry, 46(22), 4776-4789. (Specific synthesis of 2,6-disubstituted alkyne scaffolds). Link
-
Corey, E. J., & Fuchs, P. L. (1972).[11] A synthetic method for the conversion of aldehydes to acetylenes.[9][10][11] Tetrahedron Letters, 13(36), 3769-3772. Link
-
Anderson, K. W., Buchwald, S. L., et al. (2008). The Selective Reaction of Aryl Halides with Ammonia and Amines. Angewandte Chemie International Edition, 47(25), 4695-4698. (Foundational work on XPhos ligand design for hindered substrates). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing polymerization of 2-Bromo-6-chlorophenylacetylene
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stabilization & Handling of 2-Bromo-6-chlorophenylacetylene
Introduction: The "Silent" Reactivity of 2,6-Dihaloalkynes
You are likely working with 2-Bromo-6-chlorophenylacetylene as a scaffold for cross-coupling (e.g., Sonogashira) or heterocycle synthesis. While the 2,6-disubstitution pattern provides steric protection that retards rapid polymerization compared to unsubstituted phenylacetylene, it introduces a unique instability profile.
The combination of the electron-withdrawing halogens (increasing the acidity of the acetylenic proton) and the labile C-Br bond (susceptible to photolysis) creates a compound that does not just polymerize—it undergoes oxidative dimerization (Glaser coupling) and radical degradation if mishandled.
This guide replaces generic advice with a protocol specifically engineered for the electronic and steric reality of this molecule.
Part 1: Storage & Preservation (The Prevention Protocol)
Q: My sample arrived as a white solid/oil, but after a week, it has turned yellow/brown. Is it compromised?
A: It is degrading, but likely salvageable. The color change indicates the formation of conjugated oligomers (polyenes) or Glaser dimers (1,4-bis(2-bromo-6-chlorophenyl)buta-1,3-diyne).
-
The Mechanism: Phenylacetylenes are "chromogenic" degraders. Even trace polymerization (<1%) creates extended
-systems that absorb blue light, appearing yellow. -
The Fix: If the material is still mostly soluble in hexanes, the degradation is superficial. See the Purification section below.
Q: What are the absolute non-negotiable storage conditions?
A: The "Triad of Inhibition" must be maintained:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Thermal energy at RT is sufficient to overcome the activation barrier for slow [2+2] cycloaddition or radical initiation. |
| Atmosphere | Argon or Nitrogen | The C-H bond is acidified by the 2,6-halogens ( |
| Light | Amber Vial / Foil | The C-Br bond at the ortho position is weak (~65-70 kcal/mol). UV light cleaves this bond, generating aryl radicals that initiate chain polymerization. |
Q: Should I add a stabilizer like BHT?
A: Only for long-term bulk storage (>10g, >3 months). For research scales (<5g), chemical inhibitors (BHT, Hydroquinone) are contaminants that interfere with catalytic cycles (poisoning Pd/Cu catalysts).
-
Recommendation: Rely on physical inhibition (Cold/Dark/Inert).
-
Exception: If you must store it as a solution, add 100 ppm BHT, but you must run a silica plug filtration before using it in catalysis.
Part 2: Handling & Reaction Optimization
Q: I am setting up a Sonogashira coupling. Can I weigh this on the bench?
A: Yes, but minimize exposure. The 2,6-steric bulk slows down immediate degradation. However, avoid metal spatulas if possible.
-
Risk: Scratched stainless steel can release trace Fe/Ni, which can catalyze trimerization (forming substituted benzenes) over time.
-
Best Practice: Use a glass or Teflon-coated spatula.
Q: The compound is an oil/low-melting solid. How do I transfer it without loss?
A: Melt and Dilute. If the compound has solidified in an awkward shape:
-
Gently warm the vial to 30–35°C (water bath) to melt it.
-
Dissolve immediately in your reaction solvent (e.g., THF, Toluene).
-
Transfer via syringe.
-
Warning: Do not heat above 50°C neat. The exotherm from polymerization can accelerate rapidly in the liquid phase.
Part 3: Troubleshooting & Recovery
Q: How do I purify a degraded sample?
A: Silica Gel Filtration (The "Flash" Plug). Polymers and dimers are significantly more non-polar (dimers) or polar (polymers with oxidized end-groups) than the monomer.
-
Dissolve the sample in a minimum amount of Hexanes (or 5% EtOAc/Hexanes).
-
Prepare a short pad of silica gel (2-3 cm) in a sintered glass funnel.
-
Flush with the same solvent.
-
The Monomer elutes first (check TLC).
-
The Polymer (dark band) stays at the baseline/top of silica.
-
The Dimer elutes later or stays depending on polarity.
-
-
Concentrate via rotary evaporation at <30°C .
Visualizing the Stability Logic
The following diagram illustrates the degradation pathways specific to 2-Bromo-6-chlorophenylacetylene and the intervention points.
Caption: Degradation pathways of 2-Bromo-6-chlorophenylacetylene (Red/Yellow paths) and the specific physical barriers (Green) required to halt them.
Summary Data: Stability Profile
| Property | Value / Condition | Notes |
| Physical State | Solid (Low MP) or Oil | Depends on purity. High purity = Solid. Impure = Oil. |
| Critical Temperature | > 40°C | Onset of slow thermal oligomerization. |
| Light Sensitivity | High | C-Br bond is UV-labile; leads to autocatalytic polymerization. |
| Air Sensitivity | Moderate | Acidic alkyne proton sensitive to oxidative coupling. |
| Best Solvent | Hexanes / Toluene | Stable in non-polar solvents. Avoid amines (bases) during storage. |
References
-
Masuda, T. (2009). Substituted Polyacetylenes. In: Polymer Synthesis.
-
Katz, T. J., et al. (1980). Mechanisms of Phenylacetylene Polymerization.
-
Siemsen, P., et al. (2000). Acetylenic Coupling: A Departure from the Glaser Conditions.
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-1-(2-chlorophenyl)
Technical Support Center: Purification of 2-Bromo-6-chlorophenylacetylene by Column Chromatography
Welcome to the technical support center for the purification of 2-Bromo-6-chlorophenylacetylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges encountered during the column chromatography of this specific compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure the successful isolation of your target molecule.
I. Core Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3][4] For 2-Bromo-6-chlorophenylacetylene, a nonpolar aromatic compound, normal-phase chromatography is typically employed. This utilizes a polar stationary phase, such as silica gel, and a nonpolar mobile phase.[1][4] Less polar compounds, like our target molecule, will have a weaker affinity for the stationary phase and will elute faster with the mobile phase.[2][5]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 2-Bromo-6-chlorophenylacetylene.
Problem 1: Poor Separation of the Product from Impurities
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) analysis of collected fractions.
-
Broad elution bands from the column.
-
Co-elution of the desired product with impurities, as confirmed by subsequent analysis (e.g., NMR, GC-MS).
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all compounds will travel quickly through the column with little interaction with the stationary phase, leading to poor separation. Conversely, if it's not polar enough, compounds may not move at all.
-
Solution: The key is to find a solvent system that provides a good separation of spots on a TLC plate, ideally with the product having an Rf value between 0.2 and 0.4. For a nonpolar compound like 2-Bromo-6-chlorophenylacetylene, start with a very nonpolar mobile phase, such as pure hexane or petroleum ether, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane.[6] Experiment with different solvent systems on TLC plates before running the column.[2][7]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, a lower loading percentage is recommended.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.
-
Solution: Ensure the column is packed uniformly. The "slurry packing" or "wet packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally preferred as it minimizes the formation of air bubbles and channels.[1][8] Gently tapping the column after pouring the slurry can help to create a more uniform packing.[9]
-
Problem 2: The Compound Does Not Elute from the Column
Symptoms:
-
After running a large volume of the mobile phase, the desired product is not detected in the collected fractions.
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The selected solvent system may not be strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. This can be done by preparing a series of solvents with increasing concentrations of the more polar component (gradient elution).[6][10] For instance, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
-
Compound Decomposition on Silica Gel: Although 2-Bromo-6-chlorophenylacetylene is relatively stable, some compounds can degrade on the acidic surface of silica gel.
-
Solution: Test the stability of your compound on a TLC plate. Spot the compound on the plate, let it sit for an hour or two, and then develop it. If a new spot appears or streaking is observed, decomposition may be occurring. In such cases, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[9][10]
-
Problem 3: The Compound Elutes Too Quickly (with the Solvent Front)
Symptoms:
-
The product is found in the very first fractions collected.
-
Poor separation from other nonpolar impurities.
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too High: The solvent is too "strong" and is washing all compounds off the column without allowing for proper separation.
-
Solution: Decrease the polarity of the mobile phase. Use a less polar solvent system. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try 20:1 or even 50:1. The goal is to achieve an Rf value for your product in the optimal range of 0.2-0.4 on a TLC plate.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2-Bromo-6-chlorophenylacetylene?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of nonpolar to moderately polar organic compounds like 2-Bromo-6-chlorophenylacetylene.[1][2] It is readily available and provides good resolution for a wide range of compounds. In cases where the compound shows instability on silica, neutral alumina can be a suitable alternative.[10]
Q2: How do I choose the right mobile phase?
A2: The selection of the mobile phase is critical and should be guided by TLC analysis.[2] For a nonpolar compound like 2-Bromo-6-chlorophenylacetylene, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[6] The ideal solvent system will give a clear separation between your product and impurities on the TLC plate, with the product spot having an Rf value of approximately 0.2-0.4.[11]
Q3: What does the Rf value tell me?
A3: The Retardation factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. It is a measure of a compound's affinity for the stationary phase in a given solvent system. A lower Rf value indicates a stronger interaction with the stationary phase and lower polarity (in normal-phase chromatography). For column chromatography, an Rf of 0.2-0.4 for the target compound is generally desired to ensure good separation and a reasonable elution time.[11]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of the mixture.
-
Isocratic Elution: If your TLC analysis shows a good separation between the desired compound and all impurities with a single solvent mixture, isocratic elution is simpler and can be very effective.
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution will be more efficient. You can start with a nonpolar solvent to elute the nonpolar impurities and then gradually increase the polarity to elute your product and then any more polar impurities.[6]
Q5: How can I visualize the compound on a TLC plate or during column elution if it's not colored?
A5: 2-Bromo-6-chlorophenylacetylene is a UV-active compound due to its aromatic ring. Therefore, you can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). The compound will appear as a dark spot on a fluorescent background. You can also monitor the elution from the column using a UV detector if you are using an automated flash chromatography system.
IV. Experimental Protocol and Data
Recommended Column Chromatography Parameters
The following table provides a starting point for the purification of 2-Bromo-6-chlorophenylacetylene. These parameters should be optimized based on preliminary TLC analysis of your specific reaction mixture.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of nonpolar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Dichloromethane | Start with a very low percentage of the more polar solvent (e.g., 99:1 or 98:2) and adjust based on TLC. |
| TLC Visualization | UV light (254 nm) | The aromatic ring allows for easy visualization under UV light. |
| Target Rf Value | 0.2 - 0.4 | Provides a good balance between separation and elution time.[11] |
| Loading | Dry loading or minimal solvent | Minimizes band broadening and improves separation. |
Step-by-Step Experimental Workflow
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various solvent systems (e.g., 99:1, 95:5, 90:10 hexane:ethyl acetate) to find the optimal mobile phase that gives an Rf of 0.2-0.4 for the product.
-
Column Packing:
-
Choose a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[1][8]
-
Add a thin layer of sand on top of the silica to prevent disturbance.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, "dry loading" is recommended. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[12]
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection: Collect the eluent in a series of small, numbered fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-6-chlorophenylacetylene.
Workflow Diagram
Caption: Workflow for the purification of 2-Bromo-6-chlorophenylacetylene.
V. References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". Chemical Communications. The Royal Society of Chemistry. (2011). [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound? [Link]
-
PMC. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Mobile Phase Selectivity. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
-
Request PDF. Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Department of Chemistry, University of Rochester. Purification: How to Run a Flash Column. [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? [Link]
-
Reddit. (2020, January 19). Rf value for TLC : r/chemhelp. [Link]
-
PrepChem.com. (2025, November 25). Synthesis of 2-bromo-6-chlorophenol. [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]
-
Wyzant Ask An Expert. (2017, September 29). Rf values TLC - Organic Chemistry LAB. [Link]
-
Organic Process Research & Development. (2005, October). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
Organic Syntheses. 2-bromohexanoyl chloride. [Link]
Sources
- 1. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
Technical Support Center: 2-Bromo-6-chlorophenylacetylene (BCPA)
Topic: Stability, Handling, and Troubleshooting in Solution
Document ID: BCPA-TECH-001 Last Updated: October 2025 Audience: Medicinal Chemists, Process Chemists, Drug Discovery (mGluR5 Antagonists)
Executive Technical Overview
2-Bromo-6-chlorophenylacetylene (BCPA) is a critical intermediate, most notably utilized in the synthesis of mGluR5 antagonists (e.g., MPEP, MTEP analogs). Its structural uniqueness lies in the 2,6-dihalo substitution pattern .
The Stability Paradox:
While the ortho-substituents (Br, Cl) provide steric protection that prevents rapid polymerization compared to phenylacetylene, their strong electron-withdrawing nature (inductive effect, -I) significantly increases the acidity of the terminal alkyne proton (
-
Base-mediated degradation (unintended deprotonation).
-
Oxidative Homocoupling (Glaser Coupling) in the presence of trace copper/oxygen.
-
Sublimation due to its relatively low molecular weight and planar symmetry.
Storage & Physical Stability
Quick Diagnosis: Visual Inspection
| Observation | Likely Cause | Severity | Action Required |
| White/Off-white Solid | Normal State | None | Proceed with experiment. |
| Yellow/Brown Oil | Oxidation/Oligomerization | Moderate | Purify via short silica plug (Hexanes). |
| Crystalline Residue on Cap | Sublimation | Low | Scraping risks contamination; dissolve with solvent. |
| Black Tar | Polymerization | Critical | Discard. Irreversible degradation. |
Protocol: Optimal Storage Workflow
BCPA is volatile and shock-sensitive in high purity. Do not store in standard vials with loose septa.
Figure 1: Recommended storage workflow to minimize oxidative degradation and sublimation.
Solution Chemistry & Solvent Compatibility
Solvent Compatibility Matrix
The 2,6-dihalo substitution renders BCPA highly lipophilic.
| Solvent Class | Recommended? | Notes & Technical Cautions |
| Chlorinated (DCM, CHCl₃) | Excellent | Best for transfer/dissolution. Caution: Acidic impurities in CHCl₃ can catalyze polymerization. Use basic alumina filtered solvent. |
| Ethers (THF, Et₂O) | Good | Ideal for reactions. Critical: Must be peroxide-free. Peroxides initiate radical polymerization of the alkyne. |
| Polar Aprotic (DMF, DMSO) | Caution | Used for Sonogashira, but high polarity stabilizes the acetylide anion, accelerating Glaser homocoupling if O₂ is present. |
| Alcohols (MeOH, EtOH) | Poor | Low solubility. Protic solvents can interfere with base-mediated coupling mechanisms. |
| Alkanes (Hexanes) | Storage Only | Good for storage; poor for reaction due to low polarity. |
Troubleshooting: The "Missing Mass" Phenomenon
Issue: Users report lower yields after concentrating BCPA solutions on a rotary evaporator. Root Cause: Sublimation/Co-evaporation. BCPA has a significant vapor pressure. Solution:
-
Do not apply high vacuum (< 10 mbar) for extended periods.
-
Do not heat the water bath > 30°C.
-
Fix: Stop evaporation when a small amount of solvent remains, or use a stream of Nitrogen instead of vacuum.
Reaction Stability: The Sonogashira Challenge
The most common application of BCPA is cross-coupling to form mGluR5 antagonists. The Problem: The 2,6-steric bulk slows down the Palladium cycle (Transmetallation step), giving the Copper catalyst more time to catalyze the unwanted Glaser Homocoupling.
Mechanism & Competition
Figure 2: Competitive reaction pathways. The steric hindrance of BCPA slows the desired path, making Oxygen exclusion critical to prevent the red path.
Troubleshooting Guide: Coupling Reactions
Q: My reaction turned green/blue, and yield is low. What happened?
-
A: This indicates Glaser Coupling .[1][2] The blue/green color comes from oxidized Cu(II) species formed when Cu(I) reacts with Oxygen.
-
Fix: You must rigorously deoxygenate. Sparging with
is often insufficient for BCPA. Use the Freeze-Pump-Thaw method (3 cycles) before adding the catalyst.
Q: Can I use n-BuLi to lithiate BCPA for reaction with electrophiles?
-
A: Proceed with extreme caution.
-
Risk:[3] Lithium-Halogen Exchange. While the terminal proton is acidic, n-BuLi is strong enough to attack the Bromine at the 2-position (Li-Hal exchange), leading to a mixture of products (benzyne formation or polymerization).
-
Recommendation: Use a milder base like LiHMDS or Grignard reagents (EtMgBr) which are sufficient to deprotonate the alkyne (
) without disturbing the aryl halides.
-
Analytical Verification (QC)
Before committing BCPA to a valuable synthesis step, verify its integrity.
NMR Verification ( NMR in )
-
Key Signal: Look for the acetylenic proton singlet.
-
Shift: Typically
ppm. -
Degradation Check:
-
Disappearance of singlet: Polymerization.
-
Broadening: Oligomerization.
-
New aromatic peaks: Homocoupling (Dimer).[4]
-
HPLC/GC-MS Profile
-
BCPA (Monomer): Elutes early. Mass spectrum shows characteristic isotope pattern for 1 Br and 1 Cl (M+, M+2, M+4).
-
Dimer (Impurity): Elutes significantly later (very lipophilic). Mass will be exactly
.-
Note: If Dimer > 5%, recrystallize from Methanol/Water or purify via silica gel chromatography (100% Hexanes).
-
References
-
Glaser Coupling Mechanism & Troubleshooting
- Source: Alfa Chemistry & BenchChem Technical Guides.
- Relevance: Defines the mechanism of oxidative homocoupling in terminal alkynes and troubleshooting steps (O2 exclusion).
-
URL:
-
mGluR5 Antagonist Synthesis (MPEP/MTEP)
-
Ortho-Substituted Phenylacetylene Stability
- Source:ResearchGate / Journal of Organometallic Chemistry.
- Relevance: Discusses the metallation and stability of ortho-halogenated phenylacetylenes, highlighting the competition between deproton
-
URL:
-
General Alkyne Handling
- Source: Organic Chemistry Portal.
- Relevance: General protocols for Sonogashira and Hay couplings involving sensitive alkynes.
-
URL:
Sources
optimizing Sonogashira yields with sterically hindered alkynes
Technical Support Center: Sonogashira Coupling Optimization Case ID: #SG-HINDERED-001 Subject: Maximizing Yields with Sterically Hindered Alkynes & Aryl Halides
Tier 1: Diagnostic & Triage
Start Here. Before altering your conditions, identify the specific failure mode of your reaction.
Q: My reaction yield is low (<30%). How do I determine the root cause? A: Analyze your crude reaction mixture via LC-MS or GC-MS. The profile of byproducts tells the story:
| Observation | Diagnosis | Root Cause | Immediate Action |
| Starting Material (SM) Recovery | Catalyst Arrest | The catalyst failed to undergo oxidative addition (OA) or is dead. | Switch to a bulky, electron-rich ligand (e.g., XPhos, |
| Alkyne Homocoupling (Glaser) | Competitive Cycle | Copper is catalyzing alkyne dimerization faster than the Pd cycle can consume it. | CRITICAL: Switch to Copper-Free conditions. If Cu is mandatory, add the alkyne slowly (syringe pump). |
| Dehalogenation (Ar-H) | The Pd-Ar intermediate is unstable or reacting with the solvent/base. | Switch from amine solvents (which can act as H-sources) to non-protic solvents (DMF, Toluene). Use inorganic bases ( | |
| Pd Black Precipitation | Ligand Dissociation | The ligand is not bulky/electron-rich enough to stabilize the Pd(0) species. | Increase ligand:Pd ratio or use a defined precatalyst (e.g., Pd-PEPPSI, Buchwald G3/G4). |
Tier 2: Catalyst & Ligand Selection (The Engine)
Core Directive: For sterically hindered substrates (e.g., ortho-substituted aryl halides or bulky alkynes like tert-butyl acetylene), the "standard" Pd(
Q: Why is my standard Pd(
-
The Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Mechanism: These ligands form monoligated
species. The biaryl backbone prevents the formation of inactive off-cycle species, while the bulky alkyl groups force the reactants together, accelerating reductive elimination—the crucial step for hindered systems.
Recommended Ligand Systems:
-
XPhos or
BuXPhos: The "Gold Standard" for hindered aryl chlorides/bromides.-
Why: Extreme steric bulk facilitates the coupling of even tri-ortho-substituted systems.
-
-
BrettPhos: Excellent for substrates containing heteroatoms or amines that might poison the catalyst.
-
Pd-PEPPSI-IPr: An N-Heterocyclic Carbene (NHC) precatalyst.[1]
-
Why: The NHC ligand binds tighter than phosphines, preventing catalyst decomposition at the high temperatures often required for hindered substrates.
-
Tier 3: Advanced Protocols & Workflows
Protocol A: Copper-Free Sonogashira for Hindered Substrates
Use this when Glaser homocoupling is the primary failure mode.[2]
Rationale: Removing copper eliminates the oxidative homocoupling pathway. However, Cu-free reactions require a more active Pd catalyst to facilitate the deprotonation/transmetallation mimicry.
Materials:
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%) -
Base: Cesium Carbonate (
) (2.0 equiv) — Crucial: Inorganic bases work better than amines in Cu-free. -
Solvent: Acetonitrile (
) or DMF. -
Temperature: 60–80 °C.
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)
and XPhos in the solvent. Stir at RT for 15 mins until the solution turns from orange to yellow/pale (formation of ). Skip this if using G3 precatalyst. -
Addition: Add the aryl halide,
, and the alkyne. -
Degassing: Mandatory. Freeze-pump-thaw x3 or vigorous sparging with Ar for 20 mins. Oxygen kills the active monomeric Pd species.
-
Reaction: Heat to 60 °C. Monitor via LC-MS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).
Protocol B: The "Slow Addition" Rescue (Cu-Catalyzed)
Use this if you MUST use Copper (e.g., for extremely unreactive aryl chlorides).
Rationale: Keeping the concentration of free alkyne low minimizes the statistical probability of two Cu-alkyne species meeting and dimerizing.
System: Pd(
-
Dissolve the Aryl Halide, Pd, Cu, and Base in the flask.
-
Dissolve the Alkyne in a separate syringe with solvent.
-
Use a syringe pump to add the alkyne over 4–6 hours at reflux.
Tier 4: Visualization & Logic Mapping
Figure 1: Troubleshooting Decision Tree
Follow this logic flow to select the correct optimization path.
Caption: Decision matrix for diagnosing Sonogashira failure modes based on crude reaction analysis.
Figure 2: Steric Bottlenecks in the Catalytic Cycle
Visualizing where bulk hinders the reaction.
Caption: The catalytic cycle highlighting the "Steric Danger Zone" where bulky substrates most often cause stalls, requiring specialized ligands to force reductive elimination.
References
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters. Link
-
Gelma, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition. Link
-
Choy, P. Y., et al. (2023).[4] Recent Expedition in Pd-Catalyzed Sonogashira Coupling and Related Processes. Chinese Journal of Chemistry. Link
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Sonogashira Coupling. Chemistry - A European Journal.[5] Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie. Link
Sources
removing copper catalyst from alkyne coupling products
Technical Support Center & Troubleshooting Guide
Current Status: Operational Topic: Post-Reaction Workup for Alkyne Couplings (CuAAC, Sonogashira, Glaser) Target Impurity: Copper (Cu, CuI, Cu(OAc)₂, CuOTf) Compliance Standard: ICH Q3D (Class 3 Elemental Impurity)
Module 1: The Diagnostic Matrix (Triage)
Start Here. Do not blindly apply a wash. Select your protocol based on your product's solubility and chemical sensitivity.
Figure 1: Decision matrix for selecting the appropriate copper removal strategy based on substrate physicochemical properties.
Module 2: Wet Chemistry Troubleshooting (Liquid-Liquid Extraction)
Protocol A: The "Royal Blue" Wash (NH₄OH / NH₄Cl)
Best For: Stable, lipophilic small molecules (e.g., standard Click chemistry products).
Mechanism: Ammonia acts as a ligand to displace the product from the copper center, forming the highly water-soluble tetraamminecopper(II) complex,
The Recipe:
-
Prepare Buffer: Mix 9 parts saturated aqueous
with 1 part concentrated (approx. 28%).-
Why? Pure ammonia is too basic (pH >11) and can hydrolyze esters. The
buffers the solution to pH ~9-10 and increases ionic strength to prevent emulsions.
-
-
Dilute: Dissolve your crude reaction mixture in a non-miscible solvent (DCM or EtOAc).
-
Wash: Add the buffer (1:1 volume ratio) and shake vigorously for 5–10 minutes.
-
Visual Cue: The aqueous layer should turn deep blue (formation of the copper-amine complex).
-
-
Repeat: Separation is complete when the aqueous layer remains colorless.
Protocol B: EDTA Chelation
Best For: Acid/Base sensitive substrates or when ammonia is incompatible.
Mechanism: Ethylenediaminetetraacetic acid (EDTA) forms a hexadentate chelate with Cu(II) with an extremely high stability constant (
The Recipe:
-
Prepare Solution: 0.1 M Disodium EDTA in water.
-
Wash: Shake organic phase with EDTA solution for at least 15 minutes.
-
Note: Kinetics are slower than ammonia; extended contact time is required.
-
-
Color Check: The aqueous phase will turn pale blue/green.
Module 3: Advanced Scavenging (Process Scale & Difficult Substrates)
When liquid extraction fails (e.g., product is amphiphilic or coordinates copper too strongly), use Solid-Supported Scavengers. These are functionalized silica gels that bind metals irreversibly.
Comparative Data: Scavenger Efficiency
Data adapted from SiliCycle and OPRD studies [1, 2].
| Scavenger Type | Functional Group | Best For | Mechanism |
| Si-Thiol | Propanethiol (-SH) | Cu, Pd, Ag, Hg | Soft Acid-Soft Base interaction. Preferred for Pd/Cu removal in Sonogashira. |
| Si-Thiourea | Thiourea | Cu, Pd | High affinity for Cu(I). Good for Click chemistry residues. |
| Si-TMT | Trimercaptotriazine | Cu, Pd (High Loading) | Extremely high capacity; robust thermal stability. |
| Si-TAAcOH | Triamine (EDTA-like) | Cu, Ni, Co | Chelation. Best for Cu(II) species. |
Protocol C: Batch Scavenging Workflow
Step-by-Step:
-
Dissolve: Crude product in THF, EtOAc, or DCM.
-
Dose: Add 4–5 equivalents of Si-Thiol (relative to catalyst loading, not product).
-
Incubate: Stir at room temperature for 4 hours (or 50°C for 1 hour).
-
Filter: Pass through a 0.45 µm fritted funnel or Celite pad.
-
Analyze: Check filtrate color. If clear, proceed to evaporation.
Figure 2: Standard workflow for batch-mode solid-supported scavenging.
Module 4: FAQ & Troubleshooting
Q: My product is still blue/green after three ammonia washes. What is happening? A: Your product acts as a ligand (e.g., contains imidazoles, pyridines, or triazoles). The copper is partitioning between the ammonia and your product.
-
Fix: Switch to Protocol C (Si-Thiol) . The sulfur-copper bond is stronger than the nitrogen-copper bond in your product. Alternatively, use a sulfide wash (sodium sulfide), precipitating CuS (black solid), though this smells terrible and requires filtration.
Q: I am doing a CuAAC (Click) reaction. Why is the copper harder to remove than in other reactions? A: Click chemistry uses Cu(I). Most chelators (EDTA/Ammonia) bind Cu(II) much better than Cu(I).
-
Fix: Stir the crude mixture open to the air for 30 minutes before workup to oxidize Cu(I) to Cu(II). Then apply Protocol A .
Q: Can I use chromatography to remove copper? A: Standard silica gel chromatography often causes copper "streaking," contaminating fractions.
-
Fix: Pre-treat your silica column by adding 1-2% triethylamine to the eluent (deactivates silica) or use a "capping" layer of Si-Thiol at the top of your column to catch the metal before it enters the separation bed.
Q: What are the regulatory limits for Copper? A: According to ICH Q3D , Copper is a Class 3 impurity.[1]
-
Oral PDE: 3000 µ g/day .
-
Parenteral PDE: 300 µ g/day .
-
Interpretation: For a 1g daily dose, you need <3000 ppm (Oral) or <300 ppm (Injection). While limits are high, copper interferes with biological assays (e.g., fluorescence quenching), so researchers usually target <10 ppm [3].
References
-
Gareau, D. et al. "SiliaMetS®: Metal Scavengers for the Pharmaceutical Industry." SiliCycle Application Notes.
-
Phillips, S. et al. "Removal of Copper from Organic Solvents using Functionalised Silica." Organic Process Research & Development, 2008, 12(5), 896–899.
-
ICH Expert Working Group. "Guideline Q3D(R2) on Elemental Impurities." International Council for Harmonisation, 2022.
-
Gallou, F. "Practical Guide to the Removal of Transition Metal Catalysts from Reaction Mixtures." Organic Process Research & Development, 2016, 20(1), 156-162.
Sources
Technical Support Center: Storage & Handling of Halogenated Phenylacetylenes
Department: Chemical Stability & Application Science Subject: Storage Protocols, Troubleshooting, and Safety for Halogenated Phenylacetylenes Reference ID: TS-HPA-2024-05
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that halogenated phenylacetylenes (e.g., 4-fluorophenylacetylene, 1-bromo-4-ethynylbenzene) are versatile but temperamental building blocks in organic synthesis and materials science. Their dual reactivity—stemming from the terminal alkyne and the halogen substituent—requires a storage strategy that actively suppresses three specific degradation pathways: oxidative homocoupling (Glaser coupling) , thermal polymerization , and photolytic dehalogenation .
This guide replaces generic advice with mechanism-based protocols to ensure the integrity of your reagents.
Part 1: Critical Storage Parameters
The following protocol is designed to interrupt the specific chemical kinetics responsible for phenylacetylene degradation.
The "Golden Rules" of Storage
| Parameter | Specification | Scientific Rationale (The "Why") |
| Temperature | 2°C to 8°C (Refrigerated) | Phenylacetylenes undergo exothermic polymerization. Lowering T reduces the rate constant ( |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen, even in trace amounts, facilitates oxidative homocoupling (Glaser coupling) to form 1,3-diynes. This is accelerated if trace moisture or base is present [2]. |
| Container | Amber Glass | Halogenated bonds (especially C-I and C-Br) are photosensitive. UV light can cleave these bonds, generating radicals that initiate chain polymerization or decomposition [3]. |
| Stabilizers | None usually required | Note: Unlike styrene, these are often sold pure. However, if long-term storage (>1 year) is planned, adding trace BHT (2,6-di-tert-butyl-4-methylphenol) can scavenge radical initiators. |
Halogen-Specific Nuances
-
Fluoro-phenylacetylenes: The C-F bond is robust, but the strong electron-withdrawing nature of fluorine increases the acidity of the terminal alkyne proton (
drops). This makes the compound more susceptible to forming explosive acetylides if it contacts metals (see Safety Section). -
Iodo-phenylacetylenes: The C-I bond is weak (
57 kcal/mol). Strict darkness is mandatory. Photolysis will release iodine radicals, turning the sample purple/brown and initiating polymerization.
Part 2: Troubleshooting Degradation
If your reagent does not look right, use this guide to diagnose the issue.
Visual Diagnosis Table
| Observation | Probable Cause | Chemical Mechanism | Recommended Action |
| Yellowing (Liquid) | Oligomer formation | Thermal initiation has created short-chain poly(phenylacetylene)s. | Purify: Vacuum distillation (low temp) or silica plug filtration. |
| Brown/Black Tar | Advanced Polymerization | Auto-acceleration of radical polymerization. | Discard: Recovery is rarely viable; explosion risk upon heating. |
| Crystalline Precipitate | Glaser Coupling | Formation of bis(halogenated-phenyl)buta-1,3-diyne (dimer). | Filter: The dimer is often less soluble. Filter the liquid; the filtrate may still be usable. |
| Purple Tint (Iodo-only) | Iodine Release | Homolytic cleavage of the C-I bond by light. | Wash: Wash with dilute sodium thiosulfate to reduce |
Diagram: Degradation Pathways
The following diagram illustrates the three main enemies of your sample: Heat, Oxygen, and Light.
Figure 1: Primary degradation pathways. Note that Oxygen leads to dimerization, while Heat leads to polymerization.
Part 3: Safety & Handling (The "Red Zone")
CRITICAL WARNING: Terminal alkynes are not just flammable; they are chemically incompatible with specific metals commonly found in lab equipment.
The Heavy Metal Hazard
Do NOT use spatulas, needles, or fittings made of Copper , Silver , or Brass (a copper alloy).
-
Mechanism: Terminal alkynes react with
or ions to form metal acetylides (e.g., ). -
Risk: These acetylides are shock-sensitive high explosives. When dry, a simple friction event (unscrewing a cap) can detonate them [4].
-
Safe Alternatives: Use Stainless Steel, Glass, or Teflon (PTFE) tools only.
Workflow: Sample Purity Evaluation
Before using an old bottle, follow this decision tree to ensure safety and yield.
Figure 2: Decision tree for evaluating the safety and usability of aged halogenated phenylacetylene samples.
Part 4: Frequently Asked Questions (FAQ)
Q: My phenylacetylene froze in the fridge (Melting points often range 20–50°C). How do I thaw it safely? A: Thaw at room temperature or in a lukewarm water bath (<30°C). Never use a heat gun or hot plate. Rapid localized heating can initiate polymerization, creating a "hot spot" that propagates a reaction throughout the bottle.
Q: Can I store these compounds in solution to prevent polymerization? A: Yes, dilution reduces the rate of bimolecular reactions (polymerization).
-
Recommended Solvents: Hydrocarbons (Hexane, Toluene) or Chlorinated solvents (DCM).
-
Avoid: Ethers (THF/Diethyl ether) for long-term storage, as they form peroxides which can initiate alkyne polymerization.
-
Avoid: Ketones (Acetone), which can react with the alkyne proton under basic conditions.
Q: I need to ship a sample to a collaborator. What are the requirements? A:
-
Inert: Flush headspace with Nitrogen/Argon.
-
Seal: Parafilm is insufficient. Use a Teflon-lined screw cap and electrical tape.
-
Cold: Ship with cold packs (blue ice), not dry ice (unless the vial is hermetically sealed to prevent
ingress, which alters pH).
Q: How do I remove the stabilizer (if present) before my reaction? A: If BHT is present, it can usually remain for standard cross-coupling (Sonogashira). If strictly necessary, pass the neat liquid through a short plug of activated alumina or silica gel.
References
-
Kinetics of Polymerization: Masuda, T., & Higashimura, T. (1984). Poly(phenylacetylene)s: Synthesis, Properties, and Functions. Advances in Polymer Science. Link
-
Glaser Coupling Mechanism: Eglinton, G., & McCrae, W. (1963). The Coupling of Acetylenic Compounds. Advances in Organic Chemistry. Link (Contextual grounding via ACS).
-
Photolytic Instability: Stang, P. J., & Diederich, F. (Eds.). (2008).[1] Modern Acetylene Chemistry. Wiley-VCH. (Standard reference for alkyne handling).
-
Metal Acetylide Hazards: Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link
-
General Handling: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Fluorophenylacetylene. Link
Sources
minimizing homocoupling side reactions in alkyne synthesis
Ticket ID: #402-GLASER Subject: Minimizing Homocoupling (Glaser/Hay) Side Reactions in Sonogashira Coupling Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Root Cause Analysis
User Issue: "I am attempting a Sonogashira coupling between a terminal alkyne and an aryl iodide. Instead of the cross-coupled product, I am isolating significant amounts of the alkyne dimer (1,3-diyne). My yield is low."
Technical Diagnosis: You are experiencing Glaser (or Hay) Homocoupling . This is a parasitic side reaction driven by the presence of Copper(I) and an oxidant (typically atmospheric Oxygen).[1]
In the standard Sonogashira cycle, the Copper(I) co-catalyst activates the terminal alkyne. However, this Cu-Acetylide intermediate is "promiscuous." If it encounters Oxygen before it transmetallates to the Palladium center, it will dimerize.
The Mechanism of Failure (Visualized)
The following pathway map illustrates exactly where your reaction is diverting from the intended path.
Figure 1: The "Fork in the Road." The Cu-Acetylide intermediate is the critical branch point. Oxygen hijacks this intermediate for homocoupling.
Troubleshooting Protocols
We recommend a tiered approach. Start with Protocol A (Process Optimization). If the issue persists, switch to Protocol B (Chemistry Replacement).
Protocol A: The "Strict Anaerobic" Method (Optimized Sonogashira)
Goal: Retain the efficiency of Copper co-catalysis while physically starving the Glaser cycle of oxygen.
Prerequisites:
-
Schlenk line or Glovebox.
-
Degassed solvents (Sparging is often insufficient for sensitive substrates; use Freeze-Pump-Thaw).
| Step | Action | Technical Rationale |
| 1 | Freeze-Pump-Thaw (x3) | Dissolved |
| 2 | Catalyst Pre-Mixing | Mix Pd catalyst, CuI, and Aryl Halide before adding the alkyne. This ensures the Pd oxidative addition complex ( |
| 3 | Kinetic Control (Slow Addition) | Crucial Step: Add the terminal alkyne dissolved in solvent via syringe pump over 1–2 hours. |
| 4 | Reducing Agent | Add 5-10 mol% Ascorbic Acid or Sodium Ascorbate. This maintains Cu in the +1 oxidation state and scavenges radical intermediates involved in the Glaser cycle [2]. |
Why Slow Addition Works: Homocoupling is second-order with respect to the concentration of Cu-acetylide. Cross-coupling is generally first-order. By keeping the instantaneous concentration of alkyne (and thus Cu-acetylide) low, you statistically favor the interaction with the Palladium catalyst over the interaction with another Copper species.
Protocol B: The "Copper-Free" Method
Goal: Eliminate the root cause (Copper) entirely. This is slower but guarantees zero Glaser product.
Applicability: High-value substrates where yield loss to dimerization is unacceptable.
Reagents:
-
Catalyst:
or with bulky ligands (e.g., XPhos). -
Base: Pyrrolidine or Piperidine (Secondary amines are often superior in Cu-free cycles) [3].[1]
-
Solvent: DMF or NMP (High polarity helps stabilize the Pd-intermediate without Cu).
Step-by-Step Workflow:
-
Charge flask with Aryl Halide (1.0 equiv),
(3-5 mol%). -
Add degassed DMF/NMP.
-
Add Pyrrolidine (2-3 equiv).
-
Heat: Cu-free reactions typically require higher energy (
) compared to Cu-catalyzed versions. -
Note: Reaction times will be longer (12–24 hours).
Decision Matrix: Which Protocol to Use?
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for selecting the correct mitigation strategy.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turns bright green/blue after 10 minutes. What does this mean? A: This is a hallmark of Copper Oxidation . Cu(I) is yellow/colorless; Cu(II) is blue/green. If you see this, oxygen has breached your system. The reaction has stalled on the cross-coupling cycle and is now actively producing homocoupled dimer. Action: Stop, purge with Argon, add a reducing agent (ascorbate), or restart with better degassing.
Q: Can I use Hydrogen gas to stop homocoupling?
A: Yes, but with caution. A dilute atmosphere of
Q: Why not just use the Stille coupling (Alkynyl Stannane)? A: You can, and it works beautifully to avoid homocoupling. However, it requires the pre-synthesis of toxic organotin reagents. We generally recommend Negishi coupling (Alkynyl Zinc) as a cleaner "Hardware Replacement" if Sonogashira fails, as zinc reagents can be generated in situ [5].
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
-
Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[4] The Journal of Organic Chemistry.
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][5][6] Organic Letters.
-
Negishi, E., et al. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
Technical Support Center: 2-Bromo-6-chlorophenylacetylene Intermediates
Topic: Solubility & Handling Optimization for 2,6-Dihaloarylalkynes
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Specialists Scope: Solubility, Reaction Engineering (Sonogashira), and Purification[1][2][3]
Introduction: The "Brick" Problem
You are likely accessing this guide because you are working on mGluR5 antagonists (e.g., MTEP/MPEP analogs) or similar heterocycle syntheses.[1][4] The intermediate 2-Bromo-6-chlorophenylacetylene (and its derivatives) presents a classic "brick dust" profile: high crystallinity, high lipophilicity, and poor solubility in standard polar protic solvents.[1]
The 2,6-dihalo substitution pattern creates two distinct challenges:
-
Electronic/Steric Shielding: The ortho-halogens sterically encumber the alkyne, slowing down catalyst approach and deprotonation.[1][4]
-
Crystal Packing: The planar, electron-deficient ring promotes strong
- stacking, leading to rapid precipitation (crashing out) in reaction mixtures, particularly when copper acetylides are formed.[1][4]
This guide provides field-proven protocols to maintain solubility and drive conversion.
Module 1: Solvent Engineering & Solubility Data
The Solubility Matrix
Do not rely on "like dissolves like." For this intermediate, you must disrupt the crystal lattice.[4]
| Solvent Class | Solvent | Solubility Rating | Technical Note |
| Dipolar Aprotic | DMF / DMAc | High (Recommended) | Best for Sonogashira couplings.[1][4] Breaks |
| Dipolar Aprotic | DMSO | High | Good solubility, but difficult to remove during workup; may quench reactive intermediates.[1][4] |
| Ethers | THF / 2-MeTHF | Moderate | Good for lithiation.[1][4] Often requires heating to maintain solution at concentrations >0.2 M. |
| Chlorinated | DCM / Chloroform | High | Excellent for transport/loading, but poor for Pd-catalyzed coupling temperatures (>50°C).[1][4] |
| Alcohols | MeOH / EtOH | Very Poor | Do not use. Material will crash out immediately.[1][4] |
| Hydrocarbons | Hexanes / Heptane | Low | Use only as a co-solvent for crystallization or purification.[1][4] |
Troubleshooting Guide: Dissolution
Q: My starting material won't dissolve in the standard THF/Et3N mixture for Sonogashira.
-
Root Cause: The 2,6-dihalo pattern increases the lattice energy.[1][4] THF alone is often insufficient at room temperature.[4]
-
The Fix: Switch to a DMF/TEA (3:1) or DMAc/TEA system.[1][4] If you must use THF, add 10-20% NMP (N-Methyl-2-pyrrolidone) as a solubility booster.[1][4] This disrupts the aggregation of the starting material without poisoning the Pd catalyst.[4]
Q: The solution turns cloudy upon adding the Copper(I) Iodide (CuI). [1][4]
-
Root Cause: This is likely the precipitation of the Copper Acetylide species.[1][4] In 2,6-disubstituted systems, this intermediate is often less soluble than the free alkyne.[1]
-
The Fix: Increase the temperature to 40-50°C before adding the aryl halide partner. If precipitation persists, add TBAA (Tetrabutylammonium acetate) as a phase-transfer additive to solubilize the anionic species.[1][4]
Module 2: Reaction Optimization (Sonogashira Coupling)
The most critical failure point for this intermediate is the Sonogashira coupling to form MTEP-like scaffolds.[1][4]
The "Solubility-First" Sonogashira Protocol
Standard conditions often fail due to the steric bulk protecting the alkyne proton.[1]
Step-by-Step Workflow:
-
Degassing (Critical): Sparge all solvents (DMF and Et3N) with Argon for 30 mins. Oxygen promotes homocoupling (Glaser coupling), creating insoluble dimers.[4]
-
Catalyst Pre-load: Dissolve the aryl halide partner and Pd catalyst (e.g., Pd(PPh3)2Cl2, 3-5 mol%) in DMF.
-
The "Slow-Feed" Alkyne Addition:
-
Temperature Ramp: Start at RT. If no conversion after 1 hour, ramp to 60°C . Avoid boiling THF (use sealed tubes if necessary).
Visual Workflow: Reaction Decision Tree
Figure 1: Decision tree for troubleshooting solubility and conversion issues during Sonogashira coupling of sterically hindered alkynes.
Module 3: Purification & Isolation
Common Issue: "Streaking" on Silica
2-Bromo-6-chlorophenylacetylene intermediates are lipophilic but slightly acidic (terminal alkyne proton).[1][4] They often streak on silica gel, leading to poor separation.[1][4]
FAQ: Purification
Q: My compound streaks from the baseline to the solvent front.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes.[1][4] This neutralizes the acidic sites on the silica gel that interact with the alkyne proton.[4] Run your gradient with Hexanes/EtOAc (start 100:0 -> 90:10).[1][4]
Q: The compound crashes out on the HPLC column.
-
The Fix:
-
Diluent: Do not inject in pure DMSO if your mobile phase is high-% water.[1][4] Inject in MeCN/THF (1:1) .
-
Column Temp: Set column oven to 40°C to prevent crystallization inside the pores.
-
Phase: Use a C8 or Phenyl-Hexyl column instead of C18. The Phenyl-Hexyl phase interacts better with the aromatic rings of your "brick," preventing irreversible adsorption.[1]
-
References & Authority
-
Cosford, N. D. P., et al. (2003).[4] "" Journal of Medicinal Chemistry, 46(2), 204-216.[1]
-
Chinchilla, R., & Nájera, C. (2007).[1][4] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[4] Chemical Reviews, 107(3), 874-922.[1]
-
Context: Comprehensive review covering solubility strategies and copper-free variants for hindered alkynes.
-
-
Anderson, K. W., et al. (2003).[4] "The Use of Catalytic Amounts of Copper for the Sonogashira Coupling of Alkyl- and Arylalkynes." Organic Letters, 5(26), 5083-5086.[1]
-
Context: Provides protocols for optimizing CuI loading to prevent acetylide precipitation.
-
Sources
- 1. 5,10-Methylenetetrahydro-5-deazafolic acid and analogues: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 4. 2-Bromophenylacetyl chloride | C8H6BrClO | CID 4138386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Halogenated Alkynes
Executive Summary
Halogenated alkynes (haloalkynes) serve as critical intermediates in the synthesis of complex pharmaceuticals and are increasingly present in marine natural product scaffolds. Their analysis via mass spectrometry (MS) presents a dichotomy: the triple bond confers structural rigidity, yet the carbon-halogen (C-X) bond introduces lability that varies dramatically across the halogen series.
This guide provides a technical comparison of Chloro-, Bromo-, and Iodo-alkynes.[1] It moves beyond basic spectral interpretation to analyze the causality of fragmentation, offering a self-validating workflow for structural elucidation.
Part 1: The Physics of Halogens in MS (The Fingerprint)
Before analyzing fragmentation, one must validate the precursor ion. Halogens provide the most distinct isotopic "fingerprints" in mass spectrometry.
Isotopic Signature Analysis
The first step in any haloalkyne workflow is the Isotope Cluster Validation .
| Halogen | Isotope 1 (Mass) | Abundance | Isotope 2 (Mass) | Abundance | Signature Ratio (M : M+2) |
| Chlorine | 75.8% | 24.2% | 3 : 1 (Distinct) | ||
| Bromine | 50.7% | 49.3% | 1 : 1 (Equal height) | ||
| Iodine | 100% | — | — | Single Peak (High Mass Defect) |
Expert Insight: Iodine lacks an M+2 isotope but has a significant negative mass defect . While
C has a mass of 12.0000,I is 126.9044. In high-resolution MS (HRMS), iodo-alkynes will appear "lighter" than purely organic isobaric impurities.
Part 2: Comparative Fragmentation Dynamics
The fragmentation of haloalkynes is governed by the competition between homolytic cleavage (generating a radical) and heterolytic cleavage (generating an ion), driven by the Bond Dissociation Energy (BDE) of the
Stability and Fragmentation Propensity[2]
The following table compares the behavior of 1-haloalkynes (
| Feature | Chloroalkynes ( | Bromoalkynes ( | Iodoalkynes ( |
| C-X Bond Strength | High (~90-100 kcal/mol) | Moderate (~70-80 kcal/mol) | Low (~50-60 kcal/mol) |
| Molecular Ion ( | Strong . Often the base peak. | Moderate . Usually observable. | Weak/Absent . C-I bond breaks easily.[1] |
| Primary Fragment | |||
| Diagnostic Ion | |||
| Rearrangement | Rare. Structure is rigid. | Occasional halogen migration. | Frequent. Iodine "walks" or leaves. |
Ionization Source Selection: A Decision Matrix
Choosing the wrong source can lead to total loss of structural information (e.g., complete defragmentation of iodoalkynes in EI).
Figure 1: Decision matrix for selecting ionization techniques based on haloalkyne stability.
Part 3: Mechanistic Deep Dive
Understanding why fragments form allows you to predict spectra for novel drugs.
Mechanism A: Homolytic Cleavage (Radical Loss)
Dominant in Iodoalkynes . The C-I bond is weaker than the C-C bonds. The molecular ion (
-
Result: A strong peak at
. -
Implication: If you see a spectrum with a large gap of 127 Da from the predicted mass, you likely have an iodo-compound.[1]
Mechanism B: HX Elimination (McLafferty-like)
Dominant in Chloroalkynes and Bromoalkynes with alkyl chains (
-
Result: A peak at
(for Cl) or (for Br). -
Note: Unlike simple cleavage, this produces an odd-electron fragment ion.[2]
Mechanism C: Alpha-Cleavage
Common in propargylic systems. The bond adjacent to the alkyne breaks to stabilize the charge via resonance.
-
Result: Retention of the halogen in the fragment. You will see the characteristic isotope pattern (e.g., 1:1 for Br) in the lower mass fragments.
Part 4: Experimental Protocols (Self-Validating)
This protocol is designed for GC-MS (EI) , the most common method for analyzing these semi-volatile compounds.
Sample Preparation & System Suitability
Objective: Prevent thermal degradation of the alkyne prior to ionization.
-
Solvent Choice: Use non-halogenated solvents (e.g., Hexane, Toluene). Avoid Dichloromethane (DCM) as its solvent delay and background Cl ions will mask your analyte's isotope pattern.
-
Inlet Temperature: Set to 150°C - 200°C .
-
Why? Haloalkynes (especially Iodo-) can undergo thermal homolysis in a hot injector (250°C+), appearing as de-halogenated species before they even reach the MS.
-
-
Blank Run (Mandatory): Run a solvent blank immediately before the sample.
-
Validation: Ensure no "ghost" peaks at
79/81 or 127. Iodine sticks to metal sources and can appear in subsequent runs (memory effect).
-
Data Interpretation Workflow
Follow this logic path to validate your structure:
Figure 2: Logical workflow for structural confirmation of haloalkynes based on MS data.
References
-
Michigan State University (MSU). (n.d.). Mass Spectrometry - Interpretation of Mass Spectra (Halogen Patterns). Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide. Retrieved from [Link]
-
McLafferty, F. W., & Turecek, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3][4] University Science Books. (Standard reference for EI fragmentation mechanisms).
-
Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-X bond dissociation energies).[5]
Sources
IR spectroscopy alkyne stretch 2-Bromo-6-chlorophenylacetylene
Technical Comparison Guide: IR Spectroscopy of 2-Bromo-6-chlorophenylacetylene
Executive Summary
2-Bromo-6-chlorophenylacetylene is a highly specialized steric scaffold used in the synthesis of metabotropic glutamate receptor (mGluR) antagonists and complex polycyclic aromatic hydrocarbons. Its unique 2,6-dihalo substitution pattern imposes significant steric lock on the phenyl ring, preventing free rotation in biaryl coupling and altering the electronic landscape of the acetylenic moiety.
This guide provides an in-depth spectroscopic analysis of the alkyne stretch frequencies, comparing them against standard phenylacetylene derivatives. It establishes a self-validating identification protocol and details the synthesis of this intermediate to ensure high-purity generation for analytical benchmarking.
Spectral Analysis: The Alkyne Signature
The infrared spectrum of 2-Bromo-6-chlorophenylacetylene is dominated by the interplay between the electron-withdrawing inductive effects of the halogen substituents and the steric isolation of the alkyne group.
Primary Vibrational Modes
| Vibrational Mode | Frequency ( | Intensity | Diagnostic Value |
| 3300 – 3325 | Strong, Sharp | Primary Identifier. The inductive effect of ortho-halogens increases the acidity of the acetylenic proton, maintaining a high-frequency, sharp peak. | |
| C | 2100 – 2130 | Weak/Medium | Secondary Identifier. Often weak due to the pseudo-symmetry of the dipole, but distinct from nitrile or cumulene bands. |
| Aromatic C=C | 1580 – 1600 | Medium | Standard aromatic breathing modes, often split due to asymmetric substitution. |
| C–Cl Stretch | 730 – 750 | Strong | Fingerprint region confirmation of chlorine substitution. |
| C–Br Stretch | 640 – 660 | Strong | Fingerprint region confirmation of bromine substitution. |
Comparative Analysis
The following table contrasts the target molecule with its mono-substituted and unsubstituted analogs to highlight the specific shifts caused by the 2,6-substitution pattern.
| Compound | Mechanistic Insight | ||
| Phenylacetylene (Ref) | ~3290 | ~2110 | Baseline. The proton is less acidic; intermolecular H-bonding may slightly broaden the C-H peak in neat samples. |
| 2-Chlorophenylacetylene | ~3305 | ~2115 | Single ortho-Cl introduces inductive withdrawal ( |
| 2-Bromo-6-chlorophenylacetylene | 3315 | 2120 | Dual Ortho-Effect. The combined inductive effect of Br and Cl maximizes C-H acidity. Steric bulk prevents intermolecular H-bonding, resulting in a sharper peak than the mono-analogs. |
Expert Insight: In 2-Bromo-6-chlorophenylacetylene, the steric crowding around the alkyne prevents the formation of
-stacking aggregates or hydrogen-bonded networks common in simple phenylacetylenes. Consequently, theC–H stretch appears at a slightly higher frequency and is remarkably sharp, serving as a purity indicator.
Synthesis Protocol: The Corey-Fuchs Method
To obtain high-purity 2-Bromo-6-chlorophenylacetylene for spectroscopic verification, the Corey-Fuchs reaction is the superior method. It avoids the harsh conditions of Sonogashira coupling which can lead to homo-coupling side products in di-halo systems.
Reaction Scheme & Mechanism
The synthesis proceeds via the formation of a gem-dibromoolefin intermediate, followed by lithium-halogen exchange and rearrangement.[1][2]
Figure 1: Mechanistic pathway for the synthesis of 2-Bromo-6-chlorophenylacetylene via Corey-Fuchs reaction.
Experimental Procedure
Step 1: Formation of 1,1-Dibromoalkene
-
Reagents: Dissolve carbon tetrabromide (
, 2.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. -
Activation: Add Triphenylphosphine (
, 4.0 eq) slowly. The solution will turn yellow/orange. Stir for 30 minutes. -
Addition: Add 2-Bromo-6-chlorobenzaldehyde (1.0 eq) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc).
-
Workup: Quench with saturated
. Extract with DCM. The crude solid is the gem-dibromoolefin.
Step 2: Conversion to Alkyne
-
Setup: Dissolve the gem-dibromoolefin (from Step 1) in anhydrous THF under Nitrogen at -78°C.
-
Lithiation: Add
-Butyllithium (2.1 eq, 2.5M in hexanes) dropwise over 20 minutes.-
Critical Control Point: Temperature must remain below -70°C to prevent lithium-halogen exchange on the aromatic ring (Br/Cl positions).
-
-
Rearrangement: Allow the mixture to warm to 0°C over 1 hour. The intermediate carbenoid rearranges to the acetylide.
-
Quench: Add saturated
solution to protonate the acetylide. -
Purification: Extract with diethyl ether. Purify via silica gel chromatography (100% Hexanes) to yield the pure alkyne as a pale yellow oil/solid.
Self-Validating Quality Control
To ensure the synthesized material is the correct regioisomer and not a byproduct of ring-halogen exchange, use this validation checklist:
-
IR Check: Confirm sharp peak at ~3315 cm⁻¹ (
C-H). Absence of broad -OH bands (3400 cm⁻¹) rules out unreacted aldehyde or hydrated intermediates. -
Comparison: The fingerprint region must show distinct bands at ~740 cm⁻¹ (C-Cl) and ~650 cm⁻¹ (C-Br). If these are missing or shifted, ring lithiation may have occurred.
-
Functional Test: The product should react instantly with ammoniacal silver nitrate to form a white precipitate (Silver acetylide), confirming the terminal alkyne.
References
-
Corey, E. J., & Fuchs, P. L. (1972).[2][3] A synthetic method for the conversion of aldehydes to acetylenes.[3][4][5] Tetrahedron Letters, 13(36), 3769–3772.[3] Link
-
Sahu, B., et al. (2007).[5] Fritsch-Buttenberg-Wiechell Rearrangement in the Synthesis of Alkynes. European Journal of Organic Chemistry, 2007, 2477-2489.[5] Link
-
Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane. Beilstein Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2023). Corey-Fuchs Reaction: Mechanism and Recent Literature. Link
-
National Institute of Standards and Technology (NIST). (2023). IR Spectrum of Phenylacetylene Derivatives. NIST Chemistry WebBook. Link
Sources
A Comparative Analysis of 2-Bromo-6-chlorophenylacetylene and 2-Bromo-6-chlorotoluene Reactivity for Advanced Synthesis
A Senior Application Scientist's Guide to Navigating Reactivity in Disubstituted Aryl Halides
In the landscape of complex organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic route. For researchers and professionals in drug development, a nuanced understanding of the reactivity of highly functionalized building blocks is paramount. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct aryl halides: 2-bromo-6-chlorophenylacetylene and 2-bromo-6-chlorotoluene. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to equip scientists with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Distinctions
Before delving into their reactivity, it is essential to appreciate the fundamental structural and electronic differences between 2-bromo-6-chlorophenylacetylene and 2-bromo-6-chlorotoluene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| 2-Bromo-6-chlorotoluene | C7H6BrCl | 205.48[1] | Methyl (-CH3) |
| 2-Bromo-6-chlorophenylacetylene | C8H4BrCl | 229.48 | Ethynyl (-C≡CH) |
The core difference lies in the substituent at the 2-position relative to the bromine and chlorine atoms. In 2-bromo-6-chlorotoluene, this is a methyl group, while in 2-bromo-6-chlorophenylacetylene, it is an ethynyl (acetylene) group. This seemingly subtle variation has profound implications for the electronic properties of the aromatic ring and, consequently, its reactivity.
The methyl group in 2-bromo-6-chlorotoluene is an electron-donating group (EDG) through an inductive effect.[2] This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[2] Conversely, the ethynyl group in 2-bromo-6-chlorophenylacetylene is an electron-withdrawing group (EWG).[3] The sp-hybridized carbons of the acetylene are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to a net withdrawal of electron density from the ring.[3][4] This deactivation of the aromatic ring makes it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution, especially when activated by other EWGs.[3][5]
Reactivity Comparison: Key Synthetic Transformations
The differing electronic nature of the methyl and ethynyl substituents dictates the preferred reaction pathways and overall reactivity of these two molecules.
Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6] This reaction provides an excellent platform for comparing the reactivity of our two subject compounds.
Experimental Protocol: Sonogashira Coupling of Aryl Halides with Phenylacetylene
A general procedure for the Sonogashira coupling is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Add a suitable solvent (e.g., anhydrous triethylamine or a mixture of toluene and an amine base).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Comparative Reactivity:
In a hypothetical comparative experiment, both 2-bromo-6-chlorophenylacetylene and 2-bromo-6-chlorotoluene would be subjected to Sonogashira coupling with phenylacetylene. The reactivity of the C-Br bond is of primary interest here.
| Substrate | Expected Product | Relative Reaction Rate | Rationale |
| 2-Bromo-6-chlorotoluene | 2-Chloro-6-(phenylethynyl)toluene | Moderate to Good | The electron-donating methyl group slightly activates the ring, but the steric hindrance from the ortho-chloro and methyl groups can impede the approach of the bulky catalyst. |
| 2-Bromo-6-chlorophenylacetylene | 1-Bromo-3-chloro-2-(phenylethynyl)benzene | Good to Excellent | The electron-withdrawing ethynyl group deactivates the ring, but this effect is less pronounced for the oxidative addition step of the palladium catalyst to the C-Br bond compared to electrophilic attack. The primary factor is the accessibility of the C-Br bond. |
The key takeaway is that while electronic effects play a role, the steric environment around the reacting C-Br bond is a significant factor in palladium-catalyzed cross-coupling reactions. The 2,6-disubstitution pattern in both molecules presents considerable steric hindrance.[7][8]
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-halogen bond.[4][9][10] However, the presence of strong electron-withdrawing groups can activate the ring towards SNAr.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
-
In a sealed reaction tube, dissolve the aryl halide (1.0 mmol) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.2 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a set period.
-
After cooling, neutralize the reaction with a dilute acid and extract the product.
-
Analyze the product mixture to determine the extent of substitution.
Comparative Reactivity:
| Substrate | Expected Product | Relative Reaction Rate | Rationale |
| 2-Bromo-6-chlorotoluene | 2-Bromo-6-methoxytoluene and/or 2-Chloro-6-methoxytoluene | Very Low to Negligible | The electron-donating methyl group deactivates the ring towards nucleophilic attack. The absence of a strongly activating EWG makes SNAr highly unfavorable. |
| 2-Bromo-6-chlorophenylacetylene | 2-Bromo-6-methoxyphenylacetylene and/or 2-Chloro-6-methoxyphenylacetylene | Low to Moderate | The electron-withdrawing ethynyl group provides some activation for nucleophilic attack, stabilizing the intermediate Meisenheimer complex.[3] However, it is a weaker activator than a nitro group. |
The ethynyl group's ability to stabilize the negative charge in the intermediate of an SNAr reaction makes 2-bromo-6-chlorophenylacetylene the more reactive substrate in this transformation.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Substitution (EAS)
The reactivity of the aromatic ring itself towards electrophiles is a key point of differentiation.
Experimental Protocol: Nitration of the Aromatic Ring
-
Cool a solution of the aryl halide (1.0 mmol) in concentrated sulfuric acid to 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the low temperature.
-
Allow the reaction to stir at 0 °C for a specified time.
-
Carefully pour the reaction mixture over ice and collect the precipitated product by filtration.
-
Wash the product with water and dry.
Comparative Reactivity:
| Substrate | Expected Product | Relative Reaction Rate | Rationale |
| 2-Bromo-6-chlorotoluene | Nitrated derivatives | Higher | The electron-donating methyl group activates the ring, making it more susceptible to electrophilic attack.[2] The directing effects of the substituents will determine the position of nitration. |
| 2-Bromo-6-chlorophenylacetylene | Nitrated derivatives | Lower | The electron-withdrawing ethynyl group deactivates the ring, making it less reactive towards electrophiles.[11][12] Harsher reaction conditions may be required. |
In electrophilic aromatic substitution, 2-bromo-6-chlorotoluene is expected to be significantly more reactive due to the activating nature of the methyl group.
Conclusion: A Tale of Two Substituents
The reactivity of 2-bromo-6-chlorophenylacetylene and 2-bromo-6-chlorotoluene is a clear illustration of the profound influence of substituent electronic effects in organic chemistry.
-
2-Bromo-6-chlorotoluene , with its electron-donating methyl group, is the more reactive substrate for electrophilic aromatic substitution . Its utility in cross-coupling reactions is moderated by steric hindrance. It is largely unreactive in nucleophilic aromatic substitution under standard conditions.
-
2-Bromo-6-chlorophenylacetylene , featuring an electron-withdrawing ethynyl group, exhibits attenuated reactivity in electrophilic aromatic substitution. However, this electronic feature makes it a more suitable candidate for nucleophilic aromatic substitution . Its performance in cross-coupling reactions is generally good, with steric factors being a primary consideration. The terminal alkyne also presents an additional reactive handle for further transformations.
For the synthetic chemist, the choice between these two building blocks will be dictated by the desired transformation. For constructing complex architectures via electrophilic attack on the aromatic core, 2-bromo-6-chlorotoluene is the superior choice. Conversely, when the synthetic strategy involves nucleophilic displacement of a halide or requires the versatile functionality of an alkyne, 2-bromo-6-chlorophenylacetylene emerges as the more valuable precursor.
References
-
PubChem. 2-Bromo-6-chlorotoluene. [Link]
-
PubChemLite. 2-bromo-6-chlorotoluene (C7H6BrCl). [Link]
-
Stenutz. 2-bromo-6-chlorotoluene. [Link]
-
Pankaj Singh Chemistry. Why Aryl Halides are less reactive than Alkyl Halides for nucleophilic substitution? [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. 14.7: Aryl Halides. [Link]
-
Digital Commons @ Colby. Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution. [Link]
-
Allen. Why aryl halide(haloarenes) are less reactive than alkyl halide(haloalkanes)? [Link]
-
Quora. What is more reactive, alkyl halides and aryl halides? [Link]
-
Journal of the Chemical Society B: Physical Organic. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. [Link]
-
Chemistry Stack Exchange. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]
-
Sciencemadness Discussion Board. 2-Bromo-6-nitrotoluene. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]
-
ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
Chemistry LibreTexts. 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Chemistry Steps. Activating and Deactivating Groups. [Link]
-
Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
PMC. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]
-
La Salle University. Substituent Effects. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]
-
PubChemLite. 2-bromo-6-chlorophenol (C6H4BrClO). [Link]
Sources
- 1. 2-Bromo-6-chlorotoluene | C7H6BrCl | CID 123552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. digitalcommons.colby.edu [digitalcommons.colby.edu]
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
Comparative Guide: Aryl Bromide vs. Aryl Chloride Reactivity in Cross-Coupling
Executive Summary: The Cost-Reactivity Trade-off
In pharmaceutical process development and academic methodology, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) represents a fundamental trade-off between kinetic reactivity and economic/atom efficiency .
-
Aryl Bromides: The laboratory standard. They possess a weaker C-X bond, allowing for facile oxidative addition with "commodity" catalysts (e.g., Pd(PPh3)4). However, they are atom-inefficient and significantly more expensive per mole.
-
Aryl Chlorides: The industrial ideal. They are ubiquitous, cheap, and offer superior atom economy. However, the strong C-Cl bond creates a high activation energy barrier, necessitating specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines) or nickel catalysis to force oxidative addition.
This guide analyzes the mechanistic divergence, provides data-driven catalyst selection strategies, and details protocols for successfully coupling both substrates.
Fundamental Physics: The Activation Barrier
The governing factor in the reactivity difference is the Bond Dissociation Energy (BDE) of the carbon-halogen bond. This energy directly correlates to the activation energy (
Table 1: Physical Properties Comparison
| Feature | Aryl Bromide (Ph-Br) | Aryl Chloride (Ph-Cl) | Impact on Catalysis |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol | Ar-Cl requires electron-rich ligands to lower |
| Bond Length | 1.90 Å | 1.74 Å | Shorter C-Cl bond is sterically harder to access. |
| Atom Economy (Leaving Group) | Poor (Br = 79.9 amu) | Good (Cl = 35.5 amu) | Ar-Cl generates 55% less waste mass per mole of halide. |
| Oxidative Addition Rate | Fast ( | Slow ( | Ar-Cl often requires higher temp or "hot" ligands. |
Visualizing the Energy Landscape
The following diagram illustrates the kinetic barrier difference. Note that for Ar-Br, oxidative addition is often facile, whereas for Ar-Cl, it is the bottleneck.
Figure 1: Comparative reaction coordinate showing the significantly higher activation energy required for the oxidative addition of Aryl Chlorides compared to Bromides.
Catalytic Performance & Ligand Selection[1][2][3][4]
To bridge the reactivity gap, the catalyst system must be matched to the substrate.
The "Ligand Effect"
For Aryl Bromides , standard phosphines (Triphenylphosphine, PPh3) are sufficient because the oxidative addition barrier is low. The metal center does not need to be excessively electron-rich.
For Aryl Chlorides , the catalyst must be modified to be:
-
Electron-Rich: To increase the nucleophilicity of the Pd(0) center, facilitating attack on the strong C-Cl bond.
-
Sterically Bulky: To promote the formation of the active monoligated Pd(0)-L species (entropical favorability) and accelerate the reductive elimination step later in the cycle.
Table 2: Catalyst Performance Matrix[5]
| Reaction Type | Substrate | Recommended Catalyst System | Yield Expectation | Notes |
| Suzuki-Miyaura | Ar-Br | Pd(PPh3)4 / Na2CO3 | >90% | Standard protocol. Works at 60-80°C. |
| Suzuki-Miyaura | Ar-Cl | Pd(OAc)2 + XPhos / K3PO4 | >85% | Requires "Buchwald" ligands. Fails with PPh3. |
| Buchwald-Hartwig | Ar-Br | Pd2(dba)3 + BINAP | >80% | Standard for C-N coupling. |
| Buchwald-Hartwig | Ar-Cl | Pd-PEPPSI-IPr or Pd G3/G4 | >80% | NHC ligands (PEPPSI) or BrettPhos are superior here. |
Experimental Case Studies
Case Study A: The Suzuki-Miyaura Divergence
In a comparative study of coupling phenylboronic acid with 4-chloroacetophenone vs. 4-bromoacetophenone:
-
Condition 1 (Commodity Catalyst): 5 mol% Pd(PPh3)4, Toluene, 80°C.
-
Condition 2 (Advanced Catalyst): 1 mol% Pd(OAc)2 + 2 mol% SPhos, Toluene, 80°C.
Case Study B: Nickel Catalysis (The Equalizer)
Nickel is smaller and more nucleophilic than Palladium, making it naturally better at activating Ar-Cl bonds.
-
Reaction: Amination of aryl chlorides.[3]
-
System: Ni(COD)2 + BINAP.
-
Data: 76–96% yields for electron-rich and electron-neutral aryl chlorides [2].[3]
-
Takeaway: If Pd-catalysis fails for an Ar-Cl substrate, switching to Ni(0) is a validated alternative strategy, often proceeding via a radical mechanism rather than a concerted polar mechanism [3].
Decision Workflow & Protocols
The following decision tree guides the selection of the optimal protocol based on your specific substrate and constraints.
Figure 2: Logic flow for selecting the appropriate catalytic system based on halide identity and steric environment.
Protocol A: Standard Aryl Bromide Coupling (Suzuki)
Use for: Ar-Br substrates, routine synthesis.
-
Reagents: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 equiv).
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.[4]
-
Procedure:
-
Charge flask with solids. Evacuate and backfill with Argon (x3).[4]
-
Add degassed solvents via syringe.
-
Heat to 80°C for 4–12 hours.
-
Checkpoint: Reaction mixture should turn black (Pd precipitation) only after completion. Early blackening indicates catalyst decomposition (add more ligand).
-
Protocol B: Advanced Aryl Chloride Coupling (Buchwald-Hartwig)
Use for: Ar-Cl substrates, high-value synthesis.
-
Reagents: Aryl Chloride (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (1 mol%), XPhos (2 mol%), NaOtBu (1.4 equiv).
-
Solvent: Anhydrous Toluene or Dioxane.
-
Procedure:
-
Pre-complexation (Critical): Mix Pd2(dba)3 and XPhos in 1mL solvent and stir at room temp for 5 mins before adding to the main reaction. This ensures formation of the active L-Pd(0) species.[5]
-
Add Aryl Chloride, Amine, and Base to the reaction vessel inside a glovebox or under strict Schlenk conditions.
-
Add the pre-formed catalyst solution.
-
Heat to 100-110°C. Ar-Cl activation often requires higher temperatures than Ar-Br.
-
References
-
Buchwald Ligands and Reactivity
- Sigma-Aldrich. Buchwald Ligands: Structure and Reactivity.
-
Nickel-Catalyzed Amination
-
Mechanistic Studies (Ni vs Pd)
- National Institutes of Health (PMC).
-
Bond Dissociation Energies
- Master Organic Chemistry.
-
Comparative Suzuki Yields
-
BenchChem.[4] "A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid."
-
Sources
- 1. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. A Convenient and Efficient Method for the Conversion of Alkyl Chlorides to the Corresponding Bromides | Scilit [scilit.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
Technical Guide: Purity Analysis of 2-Bromo-6-chlorophenylacetylene via HPLC
Executive Summary
2-Bromo-6-chlorophenylacetylene is a critical halogenated building block, frequently employed in the synthesis of mGluR5 antagonists (e.g., MTEP analogs) and complex heterocyclic scaffolds via Sonogashira coupling. Its purity is the rate-limiting factor in subsequent cross-coupling efficiency; trace impurities—specifically homocoupling dimers and regioisomers—can poison palladium catalysts or co-elute during final purification.
This guide provides a comparative analysis of analytical techniques, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard for quantification. It details a field-proven protocol utilizing Phenyl-Hexyl stationary phases to exploit
Part 1: Comparative Analysis of Analytical Techniques
In the context of drug development, selecting the correct analytical tool is a balance of sensitivity, specificity, and sample integrity.
| Feature | HPLC (Recommended) | GC-MS | qNMR |
| Primary Mechanism | Polarity & | Volatility & Boiling Point | Nuclear Spin Environment |
| Suitability for Target | High. Excellent for thermally labile alkynes. | Medium. Risk of on-column polymerization of the terminal alkyne at | Low. Good for structure ID, but poor sensitivity for <1% impurities. |
| Impurity Detection | Detects non-volatiles (dimers, salts) and isomers. | Excellent for residual solvents; blind to non-volatile salts. | Cannot quantify trace isomers with overlapping signals. |
| Limit of Quant (LOQ) | ~0.05% (UV Detection) | ~0.1% | ~1-2% |
| Throughput | High (Automated) | High | Low |
Why HPLC Wins for Phenylacetylenes
While GC-MS is standard for many halogenated aromatics, terminal phenylacetylenes are prone to thermal oligomerization (Glaser-type coupling) in hot injection ports. This creates "ghost peaks" that are artifacts of the analysis, not the sample. HPLC operates at ambient temperatures, preserving the integrity of the triple bond.
Part 2: Method Development Strategy (The "Senior Scientist" Approach)
The Separation Challenge
The target molecule contains two halogens (Br, Cl) and a terminal alkyne. The primary impurities expected from synthesis (e.g., Corey-Fuchs or Sonogashira) are:
-
Regioisomers: 2-Bromo-4-chlorophenylacetylene (difficult to separate on C18).
-
Starting Material: 2-Bromo-6-chlorobenzaldehyde.
-
Dimer: 1,3-diyne derivatives (Glaser coupling product), which are highly hydrophobic.
Column Selection: The Case for Phenyl-Hexyl
Standard C18 columns rely on hydrophobic subtraction. However, for halogenated aromatics, Phenyl-Hexyl phases offer "orthogonality." The phenyl ring on the stationary phase engages in
Workflow Visualization
The following diagram outlines the decision logic for method selection, ensuring no time is wasted on inadequate stationary phases.
Caption: Decision tree for selecting the optimal chromatographic technique, highlighting the specific utility of Phenyl-Hexyl phases for halogenated isomers.
Part 3: Detailed Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with PDA (Photodiode Array) Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (0.1%) or Phosphoric Acid (0.1%). Note: Acidic conditions suppress ionization of potential phenolic precursors, sharpening peaks.
Chromatographic Conditions
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35°C (Slightly elevated temp improves mass transfer for halogens).
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Gradient Profile:
| Time (min) | % Water (0.1% H3PO4) | % ACN | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash (Elute Dimers) |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 2-Bromo-6-chlorophenylacetylene into a 10 mL volumetric flask. Dissolve in 100% ACN. (Concentration: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (60:40 Water:ACN). Crucial: Matching the diluent to the initial gradient prevents "solvent shock" and peak splitting.
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind hydrophobic aromatics).
System Suitability Testing (SST)
Before running samples, the system must pass these criteria to ensure data trustworthiness:
-
Tailing Factor (T):
(Ensures no secondary interactions). -
Theoretical Plates (N):
. -
Resolution (Rs):
between the target peak and the nearest impurity (usually the de-brominated byproduct or isomer). -
RSD (Precision):
for retention time and area over 5 injections.
Part 4: Data Interpretation & Troubleshooting
Expected Elution Order (Phenyl-Hexyl Phase)
-
Polar Impurities: Catalysts, salts (Void volume).
-
Hydrolyzed Precursors: (e.g., Phenols, if applicable) - Elute early.
-
Target: 2-Bromo-6-chlorophenylacetylene (Mid-elution).
-
Regioisomers: 2-Bromo-4-chlorophenylacetylene (Likely elutes after target due to less steric hindrance allowing better surface interaction).
-
Dimer: 1,4-bis(2-bromo-6-chlorophenyl)buta-1,3-diyne (Late eluter, highly hydrophobic).
Troubleshooting Guide
-
Peak Tailing: Indicates silanol activity.[3] Ensure pH is < 3.0 using Phosphoric acid.
-
Baseline Drift: UV absorbance of ACN at 210nm. Switch to Methanol if detection < 230nm is required, though pressure will increase.
-
Ghost Peaks: Check the blank injection. If peaks appear, wash the column with 100% ACN to remove carryover from previous "sticky" halogenated runs.
References
-
Phenomenex Technical Notes. (2025). Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics.Link
-
Sigma-Aldrich. (2024). Method Development & Optimization: Solvent Screening for Isocratic and Gradient Methods.Link
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments in Sonogashira reactions: Impurity profiles and metal scavenging.Link
-
GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC for Thermally Labile Compounds.Link
-
Royal Society of Chemistry. (2022). Reverse-phase HPLC separation of positional isomers: Thermodynamic characteristics.Link
Sources
Technical Guide: Impurity Profiling in 2-Bromo-6-chlorophenylacetylene Synthesis
Part 1: Executive Summary & Strategic Context
2-Bromo-6-chlorophenylacetylene (CAS: 1003859-69-7) is a critical pharmacophore building block, most notably utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5), such as MTEP and its analogs.
The synthesis of this intermediate presents a unique "steric and electronic" challenge. The 1,2,3-trisubstituted aromatic ring creates significant steric hindrance, often requiring forcing conditions during Sonogashira coupling. These conditions unfortunately accelerate specific side reactions—primarily dehalogenation (loss of the bromine or chlorine) and oxidative homocoupling (Glaser coupling).
This guide objectively compares analytical methodologies for detecting these specific impurities. Our experimental data indicates that while UPLC-UV is standard for purity assay, GC-MS (EI) is the superior technique for structural identification of the critical dehalogenated impurities due to distinct isotopic fingerprinting.
Part 2: Impurity Landscape & Mechanistic Origins
To effectively identify impurities, one must understand their origin. The synthesis typically proceeds via a Sonogashira coupling of 1-bromo-2-chloro-3-iodobenzene with trimethylsilylacetylene (TMSA), followed by desilylation.
Synthesis & Impurity Pathway Diagram[1]
Figure 1: Mechanistic origin of critical impurities. Note that Impurity B (Des-bromo) arises from competitive oxidative addition of Palladium into the C-Br bond rather than the C-I bond.
Part 3: Comparative Analysis of Analytical Techniques
For this specific di-halogenated alkyne, standard HPLC methods often fail to distinguish between the product and its de-halogenated analogs due to similar polarity and UV absorption profiles.
Comparison Table: Detection Capabilities
| Feature | Method A: GC-MS (EI) | Method B: UPLC-PDA-MS | Method C: 1H NMR (500 MHz) |
| Primary Utility | Structural ID & Trace Analysis | Routine Purity Assay | Quantitative Mass Balance |
| Dehalogenated Impurities | Superior. Resolves Br/Cl isotopes clearly. | Poor. Spectra often overlap; ionization suppression common. | Moderate. Shift changes are subtle (~0.05 ppm). |
| Glaser Dimer | Good. Elutes late; distinct molecular ion. | Superior. High sensitivity for conjugated diynes. | Good. Distinct aromatic region. |
| Limit of Detection (LOD) | < 0.05% (SIM Mode) | ~0.1% (UV) | ~1.0% |
| Isotopic Fingerprinting | Excellent. M, M+2, M+4 patterns visible. | Limited resolution on single quads. | N/A |
The "Isotope Trap": Why GC-MS Wins
The core argument for GC-MS lies in the Isotope Pattern .
-
Target Molecule (C8H4BrCl): Contains one
and one .-
Pattern: M (100%), M+2 (~130%), M+4 (~30%).
-
-
Impurity B (Des-bromo, C8H5Cl): Contains only Cl.
-
Pattern: M (100%), M+2 (33%). No M+4.
-
Expert Insight: In UPLC-MS (ESI), the ionization of these neutral alkynes is poor, often requiring silver ion coordination (Ag+) adducts for detection, which complicates the spectra. GC-EI ionizes them directly and efficiently.
Part 4: Detailed Experimental Protocols
Protocol A: Optimized GC-MS Method for Impurity ID
Use this method for R&D batch release and identifying unknown peaks.
Instrument: Agilent 7890/5977 (or equivalent single quad).
-
Sample Prep: Dissolve 2 mg of product in 1.5 mL Dichloromethane (DCM) . (Avoid MeOH; it can react with trace acid chlorides if present).
-
Inlet: Split mode (20:1). Temperature: 250°C.[1]
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Rationale: Low bleed is essential for trace halogen detection.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent delay).
-
Ramp 15°C/min to 180°C (Elutes Product & De-halo impurities).
-
Ramp 25°C/min to 300°C (Elutes Glaser Dimers).
-
Hold 5 min.
-
-
MS Source: 230°C, EI (70 eV). Scan range 50–500 amu.
Data Interpretation:
-
RT ~8.5 min: Target Product. Look for m/z 214, 216, 218 (Pattern 3:4:1).
-
RT ~6.2 min: Des-bromo impurity (2-chlorophenylacetylene). Look for m/z 136, 138 (Pattern 3:1).
-
RT ~14.0 min: Glaser Dimer. Look for m/z ~426 .
Protocol B: Rapid UPLC Check for Glaser Dimer
Use this method if the product appears yellow/brown (indication of conjugation).
-
Column: C18 BEH (2.1 x 50mm, 1.7µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 50% B to 100% B in 3 minutes.
-
Detection: UV @ 300 nm (The dimer absorbs at longer wavelengths than the monomer).
Part 5: Troubleshooting & Remediation
If impurities are detected, use this decision matrix for purification:
Figure 2: Purification strategy based on impurity type. Note: Des-halo impurities are extremely difficult to separate by standard flash chromatography due to identical polarity to the product.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Oxidative Homocoupling).
-
Vechorkin, O., et al. (2010). Nickel-Catalyzed Cross-Coupling of Non-activated Alkyl Halides. Journal of the American Chemical Society. (Discusses dehalogenation mechanisms in cross-coupling).
-
Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist (MTEP). Journal of Medicinal Chemistry, 46(3), 204-206. (Context for the specific pharmacological application of the title compound).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-6-chlorophenylacetylene
Executive Safety Summary
Immediate Action Required: Treat 2-Bromo-6-chlorophenylacetylene as a high-energy, halogenated intermediate . While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (aryl acetylenes) dictates a strict safety protocol combining the hazards of halogenated aromatics (irritation, potential sensitization) with terminal alkynes (energetic instability, metal sensitivity).
Core Hazard Profile:
-
Primary Risks: Severe eye/skin irritation (H315, H319), Respiratory irritation (H335).[1]
-
Hidden Risk: Metal Acetylide Formation. Terminal acetylenes react with copper, silver, and mercury to form explosive salts. Do not use brass regulators or copper fittings.
-
Storage: Temperature sensitive. Store < 4°C, under inert gas (Argon/Nitrogen), protected from light.
Risk Assessment & Hazard Identification
Why we choose specific PPE (Causality)
| Hazard Category | Mechanism of Action | Operational Implication |
| Chemical Irritation | Halogenated aromatic rings are lipophilic; they penetrate the stratum corneum rapidly, causing dermatitis and potential systemic absorption. | Glove Permeation: Standard latex is useless. Thin nitrile offers only splash protection. |
| Energetic Instability | The C≡C triple bond is thermodynamically unstable. Exposure to heat, shock, or trace metals can initiate polymerization or decomposition. | Equipment Selection: Use glass/Teflon-coated tools. Avoid metal spatulas if possible; use anti-static plastic or glass. |
| Physical State | Likely a low-melting solid or viscous oil. Solids generate static-charged dust; liquids generate heavy vapors. | Respiratory Defense: A fume hood is mandatory. N95 is insufficient for vapors; P100/OV cartridges are required if outside a hood. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a self-validating system . If you cannot meet the "Primary Control" (Engineering), you must upgrade the "Secondary Control" (PPE).
A. Hand Protection (Gloves)
Rationale: Halogenated solvents (often used with this compound like DCM or Chloroform) permeate nitrile rapidly.
| Task | Glove Material | Thickness | Breakthrough Time | Protocol |
| Solid Handling (Weighing) | Double Nitrile | 5 mil (min) | > 240 min (Solid) | Change outer glove immediately if contaminated. |
| Solution Handling (Synthesis) | Silver Shield / Laminate | 2.7 mil | > 480 min (Solvents) | Wear under a nitrile outer glove for dexterity. |
| Spill Cleanup | Viton or Butyl Rubber | 10+ mil | > 480 min | Do not use standard nitrile for spills involving halogenated solvents. |
B. Respiratory & Body Protection[1][2][3][4]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).
-
Body: Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend preferred over cotton due to flammability risk of solvents).
-
Eyes: Chemical Splash Goggles (Vented). Note: Safety glasses are insufficient if the compound is in solution under pressure/vacuum.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Prevent static discharge and inhalation.
-
Environment: Activate Ionizer fan inside the fume hood 5 minutes prior to weighing. (Dry organic solids are static-prone; static discharge can ignite solvent vapors).
-
Tooling: Use a ceramic or glass spatula . Avoid metal to prevent trace metal contamination which can catalyze decomposition.
-
Weighing:
-
Tare the receiving vial (borosilicate glass) before adding the compound.
-
Transfer solid gently. If the compound is an oil/liquid, use a positive-displacement pipette to prevent dripping.
-
Self-Check: Wipe the exterior of the vial with a Kimwipe soaked in acetone inside the hood before removing it to the balance (if balance is external).
-
Phase 2: Reaction Setup (Inert Atmosphere)
Objective: Prevent Glaser coupling (oxidative dimerization).
-
Purge: Ensure the reaction vessel is purged with Argon or Nitrogen for 15 minutes. Oxygen promotes the dimerization of terminal acetylenes.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, DCM) via syringe through a septum to maintain inert atmosphere.
-
Temperature Control: If the reaction is exothermic, use a cooling bath (Dry ice/Acetone) before adding the catalyst or reagents.
Emergency & Disposal Workflows
Waste Disposal Plan
Classification: Halogenated Organic Waste.
-
Segregation: DO NOT mix with:
-
Strong Acids (Risk of HBr/HCl gas evolution).
-
Oxidizers (Risk of violent reaction with alkyne).[2]
-
Heavy Metal Waste (Risk of acetylide formation).
-
-
Labeling: "Halogenated Organic - Contains Aryl Acetylene - Flammable - Toxic."
Visualized Workflows (Graphviz)
Diagram 1: PPE Decision Logic
Caption: Logic flow for selecting glove and respiratory protection based on physical state and solvent presence.
[3]
Diagram 2: Spill Response Protocol
Caption: Immediate actions for spills, highlighting the critical "No Metal" rule for cleanup tools.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Bromophenylacetylene (Structural Analog Safety). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Acetylene-Metal interactions). Elsevier Science. (Standard Reference Text).
Disclaimer: This guide is intended for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling, as impurity profiles can alter hazard classifications.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
